Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(4-formyl-1,3-benzothiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-13(2,3)18-12(17)15-11-14-10-8(7-16)5-4-6-9(10)19-11/h4-7H,1-3H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAFEUPCFVMWDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=CC=C2S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677793 | |
| Record name | tert-Butyl (4-formyl-1,3-benzothiazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-47-7 | |
| Record name | 1,1-Dimethylethyl N-(4-formyl-2-benzothiazolyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-formyl-1,3-benzothiazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate
Disclaimer: As of the latest literature review, "Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate" is not a commercially available or widely documented compound. This guide, therefore, presents a putative structure and proposes a synthetic pathway based on established organic chemistry principles and published procedures for structurally related molecules. The experimental protocols and data provided are derived from analogous compounds and should be considered as a reference for the synthesis and characterization of the title compound.
Core Structure and Properties
"this compound" is a derivative of the benzothiazole heterocyclic system. The core structure consists of a benzene ring fused to a thiazole ring. Key functional groups include a tert-butoxycarbonyl (Boc) protected amine at the 2-position and a formyl (aldehyde) group at the 4-position of the benzothiazole nucleus. The Boc group is a common acid-labile protecting group for amines in organic synthesis. The formyl group is a versatile functional group that can undergo a variety of chemical transformations, making this compound a potentially valuable intermediate in medicinal chemistry and materials science.
Proposed Structure
IUPAC Name: tert-butyl N-(4-formyl-1,3-benzothiazol-2-yl)carbamate
Molecular Formula: C₁₃H₁₄N₂O₃S
Molecular Weight: 294.33 g/mol
Chemical Structure:
Caption: Proposed structure of this compound.
Physicochemical Properties of Structurally Related Compounds
Quantitative data for the target compound is unavailable. The following table summarizes the physicochemical properties of structurally similar benzothiazole derivatives to provide a comparative reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| tert-Butyl (6-chlorobenzo[d]thiazol-2-yl)carbamate[1] | C₁₂H₁₃ClN₂O₂S | 284.76 | ~180-200 (decomposes)[1] | White solid[1] |
| tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate[2] | C₁₂H₁₃BrN₂O₂S | 329.21 | Not Reported | Not Reported |
| N-(4-phenyl-1,3-thiazol-2-yl)acetamide | C₁₁H₁₀N₂OS | 218.28 | 225-227 | Not Reported |
| 2-Amino-6-chlorobenzothiazole | C₇H₅ClN₂S | 184.65 | 195-198 | Not Reported |
Proposed Synthetic Pathway
A plausible synthetic route to "this compound" could involve a multi-step process starting from a commercially available substituted aniline. The key steps would be the formation of the benzothiazole ring, followed by Boc protection of the 2-amino group and subsequent formylation of the benzene ring at the 4-position.
References
An In-depth Technical Guide to the Chemical Reactivity of Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted chemical reactivity of tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate. While specific experimental data for this compound is limited in the current literature, this document extrapolates its reactivity based on established chemical principles and the known reactions of analogous benzothiazole and aromatic aldehyde derivatives. The guide covers key transformations of the formyl group, including oxidation, reduction, reductive amination, Knoevenagel condensation, and Wittig reactions. Detailed hypothetical experimental protocols and structured data tables are provided to facilitate future research and application in medicinal chemistry and drug development.
Introduction
This compound is a heterocyclic compound featuring a benzothiazole core, a versatile building block in medicinal chemistry known for a wide range of biological activities. The presence of a formyl group at the 4-position and a tert-butoxycarbonyl (Boc) protected amine at the 2-position offers multiple avenues for synthetic modification. The benzothiazole ring is an electron-withdrawing system, which deactivates the benzene ring towards electrophilic substitution but activates the formyl group towards nucleophilic attack. The Boc-protecting group is generally stable under neutral and basic conditions but can be readily removed with acid, allowing for further functionalization of the 2-amino group. This guide explores the potential chemical transformations of the formyl moiety, providing a predictive framework for its use in the synthesis of more complex molecules.
General Chemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₃H₁₄N₂O₃S |
| Molecular Weight | 294.33 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and THF |
| Stability | The Boc group is sensitive to strong acids. The aldehyde is susceptible to oxidation. |
Core Reactivity of the Formyl Group
The chemical reactivity of this compound is dominated by the formyl group. The electron-withdrawing nature of the benzothiazole ring enhances the electrophilicity of the aldehyde carbon, making it susceptible to a variety of nucleophilic addition and condensation reactions.
Oxidation of the Formyl Group
The aldehyde can be readily oxidized to the corresponding carboxylic acid. This transformation is a key step for introducing a carboxylic acid functionality, which can then be used for amide bond formation or other derivatizations.
Table 1: Predicted Conditions for Oxidation
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product | Predicted Yield (%) |
| Potassium permanganate (KMnO₄) | Acetone/Water | 0 - 25 | 2 - 6 | 2-(tert-butoxycarbonylamino)benzo[d]thiazole-4-carboxylic acid | 85 - 95 |
| Pinnick Oxidation (NaClO₂/2-methyl-2-butene) | t-BuOH/Water | 25 | 4 - 8 | 2-(tert-butoxycarbonylamino)benzo[d]thiazole-4-carboxylic acid | 90 - 98 |
-
Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water (4:1).
-
Add 2-methyl-2-butene (5.0 eq) to the solution.
-
In a separate flask, dissolve sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.
-
Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the solution of the aldehyde at room temperature.
-
Stir the reaction mixture vigorously for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture with 1M HCl to pH 3-4 and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-(tert-butoxycarbonylamino)benzo[d]thiazole-4-carboxylic acid.
Caption: General workflow for the oxidation of the formyl group.
Reduction of the Formyl Group
The formyl group can be reduced to a primary alcohol, providing a hydroxymethyl substituent that can be further functionalized, for example, through etherification or esterification.
Table 2: Predicted Conditions for Reduction
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product | Predicted Yield (%) |
| Sodium borohydride (NaBH₄) | Methanol or Ethanol | 0 - 25 | 1 - 3 | Tert-butyl 4-(hydroxymethyl)benzo[d]thiazol-2-ylcarbamate | 90 - 98 |
| Lithium aluminum hydride (LiAlH₄) | THF | 0 | 1 - 2 | Tert-butyl 4-(hydroxymethyl)benzo[d]thiazol-2-ylcarbamate | 90 - 98 |
-
Dissolve this compound (1.0 eq) in methanol at 0 °C.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield tert-butyl 4-(hydroxymethyl)benzo[d]thiazol-2-ylcarbamate.
Caption: General workflow for the reduction of the formyl group.
Reductive Amination
Reductive amination is a powerful method to form C-N bonds. The aldehyde can react with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[1]
Table 3: Predicted Conditions for Reductive Amination
| Amine (R¹R²NH) | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product | Predicted Yield (%) |
| Benzylamine | Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM) | 25 | 12 - 24 | Tert-butyl 4-((benzylamino)methyl)benzo[d]thiazol-2-ylcarbamate | 70 - 90 |
| Morpholine | Sodium cyanoborohydride (NaBH₃CN) | Methanol | 25 | 12 - 24 | Tert-butyl 4-(morpholinomethyl)benzo[d]thiazol-2-ylcarbamate | 65 - 85 |
-
To a solution of this compound (1.0 eq) in dichloromethane, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford tert-butyl 4-((benzylamino)methyl)benzo[d]thiazol-2-ylcarbamate.
Caption: General workflow for reductive amination.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group, leading to the formation of a new carbon-carbon double bond.[2]
Table 4: Predicted Conditions for Knoevenagel Condensation
| Active Methylene Compound | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product | Predicted Yield (%) |
| Malononitrile | Piperidine | Ethanol | 80 (reflux) | 4 - 8 | Tert-butyl 4-(2,2-dicyanovinyl)benzo[d]thiazol-2-ylcarbamate | 80 - 95 |
| Ethyl cyanoacetate | Triethylamine | Toluene | 110 (reflux) | 6 - 12 | Ethyl 2-cyano-3-(2-(tert-butoxycarbonylamino)benzo[d]thiazol-4-yl)acrylate | 75 - 90 |
-
Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography to yield tert-butyl 4-(2,2-dicyanovinyl)benzo[d]thiazol-2-ylcarbamate.
Caption: General workflow for Knoevenagel condensation.
Wittig Reaction
The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. The reaction of the aldehyde with a phosphorus ylide will lead to the formation of a vinyl-substituted benzothiazole.
Table 5: Predicted Conditions for Wittig Reaction
| Phosphorus Ylide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product | Predicted Yield (%) |
| (Triphenylphosphoranylidene)acetonitrile | - | Toluene | 110 (reflux) | 12 - 24 | Tert-butyl 4-(2-cyanovinyl)benzo[d]thiazol-2-ylcarbamate | 70 - 85 |
| Methyl (triphenylphosphoranylidene)acetate | - | Dichloromethane | 25 | 8 - 16 | Methyl 3-(2-(tert-butoxycarbonylamino)benzo[d]thiazol-4-yl)acrylate | 75 - 90 |
-
In a round-bottom flask, combine this compound (1.0 eq) and (triphenylphosphoranylidene)acetonitrile (1.2 eq) in toluene.
-
Heat the mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to isolate tert-butyl 4-(2-cyanovinyl)benzo[d]thiazol-2-ylcarbamate.
Caption: General workflow for the Wittig reaction.
Reactivity of the Boc-Carbamate Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions.[1] However, it is readily cleaved under acidic conditions.
Deprotection
The most common reaction of the Boc-carbamate is its removal to liberate the free amine. This is typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Table 6: Predicted Conditions for Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product | Predicted Yield (%) |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 - 25 | 1 - 3 | 2-Amino-4-formylbenzo[d]thiazole | 90 - 99 |
| 4M HCl in Dioxane | Dioxane | 25 | 2 - 6 | 2-Amino-4-formylbenzo[d]thiazole hydrochloride | 90 - 99 |
-
Dissolve this compound (1.0 eq) in dichloromethane at 0 °C.
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-amino-4-formylbenzo[d]thiazole.
Caption: General workflow for Boc deprotection.
Conclusion
This compound is a promising building block for the synthesis of a diverse range of functionalized benzothiazole derivatives. The predictable reactivity of the formyl group, coupled with the stability and facile removal of the Boc protecting group, allows for a wide array of synthetic transformations. This guide provides a foundational understanding of its potential chemical behavior and offers detailed, albeit predictive, experimental protocols to aid in the design and execution of synthetic strategies. Further experimental validation is necessary to confirm the specific reaction conditions and yields for this particular substrate.
References
Technical Guide: Solubility Profile of Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility characteristics of tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview based on a structurally analogous compound, tert-butyl (6-chlorobenzo[d]thiazol-2-yl)carbamate. Furthermore, detailed experimental protocols for determining solubility are presented to empower researchers to generate precise data. This guide also explores the broader context of benzothiazole derivatives in drug discovery, including their involvement in key signaling pathways.
Introduction
This compound belongs to the benzothiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery.[1][2] The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and efficacy in preclinical and clinical development. Understanding the solubility profile is therefore a foundational step in the characterization of any potential therapeutic agent.
This document serves as a practical guide for researchers. While direct solubility data for this compound is not currently available in the cited literature, we can infer its likely solubility behavior by examining closely related analogues.
Predicted Solubility Profile
The solubility of a compound is dictated by its structural features, such as polarity, molecular weight, and the presence of functional groups capable of hydrogen bonding. The parent benzothiazole ring is largely non-polar and exhibits low solubility in water but is soluble in many organic solvents.[3][4] The introduction of a tert-butyl carbamate and a formyl group will modulate these properties. The carbamate group adds some polar character, while the bulky tert-butyl group enhances lipophilicity. The formyl group is a polar moiety that can participate in hydrogen bonding.
To provide a quantitative estimate, we present the solubility data for tert-butyl (6-chlorobenzo[d]thiazol-2-yl)carbamate, a compound with a similar benzothiazole carbamate core. The primary structural difference is the substitution of a chloro group for the formyl group at a different position on the benzene ring.
Table 1: Quantitative Solubility Data for a Structural Analogue
| Solvent | Chemical Formula | Solubility (mg/mL) | Reference |
| Dichloromethane | CH₂Cl₂ | >50 | [5] |
| Ethanol | C₂H₅OH | 15–20 | [5] |
| Water | H₂O | <0.1 | [5] |
Based on this data, it is anticipated that this compound will exhibit good solubility in chlorinated organic solvents, moderate solubility in polar protic solvents like ethanol, and poor solubility in aqueous media.
Experimental Protocols for Solubility Determination
To obtain precise solubility data, standardized experimental methods are required. The following protocols outline the widely accepted shake-flask method for determining equilibrium solubility.
Materials
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for standard solution preparation
Shake-Flask Method Protocol
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. Alternatively, centrifuge the vials to pellet the undissolved compound.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using a validated analytical method, such as HPLC.
-
Accurately dilute the filtered sample and analyze it using the same method.
-
Calculate the concentration of the compound in the original saturated solution using the calibration curve.
-
Experimental Workflow Diagram
The logical flow of the solubility determination process is illustrated below.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate () for sale [vulcanchem.com]
Technical Guide: Spectroscopic and Synthetic Profile of Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Compound Identity
| IUPAC Name | tert-butyl (4-formyl-1,3-benzothiazol-2-yl)carbamate |
| CAS Number | 1223748-47-7 |
| Molecular Formula | C₁₃H₁₄N₂O₃S |
| Molecular Weight | 278.33 g/mol |
| Chemical Structure |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 - 10.3 | s | 1H | -CHO |
| ~8.0 - 8.2 | d | 1H | Ar-H |
| ~7.8 - 8.0 | d | 1H | Ar-H |
| ~7.5 - 7.7 | t | 1H | Ar-H |
| ~1.5 - 1.6 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 - 192 | -CHO |
| ~160 - 162 | N-C=S |
| ~152 - 154 | O-C=O |
| ~150 - 152 | Ar-C |
| ~135 - 137 | Ar-C |
| ~128 - 130 | Ar-C |
| ~126 - 128 | Ar-C |
| ~124 - 126 | Ar-C |
| ~122 - 124 | Ar-C |
| ~82 - 84 | -C (CH₃)₃ |
| ~28 | -C(C H₃)₃ |
Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z | Assignment |
| 279.07 | [M+H]⁺ |
| 223.09 | [M+H - C₄H₈]⁺ |
| 179.04 | [M+H - Boc]⁺ |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process: the synthesis of the 2-amino-4-formylbenzothiazole intermediate, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
3.1. Synthesis of 2-aminobenzo[d]thiazole-4-carbaldehyde (Intermediate)
A plausible route for the synthesis of the key intermediate, 2-aminobenzo[d]thiazole-4-carbaldehyde, involves the reaction of 2-amino-3-chlorobenzaldehyde with sodium thiocyanate.
-
Materials:
-
2-amino-3-chlorobenzaldehyde
-
Sodium thiocyanate (NaSCN)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of 2-amino-3-chlorobenzaldehyde (1.0 eq) in DMF, add sodium thiocyanate (1.2 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-aminobenzo[d]thiazole-4-carbaldehyde.
-
3.2. Synthesis of this compound (Final Product)
The final product is synthesized by the Boc-protection of the 2-amino group of the intermediate.
-
Materials:
-
2-aminobenzo[d]thiazole-4-carbaldehyde
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Dissolve 2-aminobenzo[d]thiazole-4-carbaldehyde (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound as a solid.
-
3.3. Spectroscopic Characterization Protocol
-
¹H and ¹³C NMR Spectroscopy:
-
Prepare a ~5-10 mg sample of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to assign the chemical shifts and coupling constants.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragments.
-
Visualized Experimental Workflow
The following diagram illustrates the synthetic and analytical workflow for this compound.
Caption: Synthetic and characterization workflow for the target compound.
An In-depth Technical Guide on the Stability and Storage of Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the stability and storage of tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate (CAS 1223748-47-7), a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct stability data for this specific compound, this guide synthesizes information from structurally related molecules to provide best-practice recommendations for its handling, storage, and to infer its potential degradation pathways. The information herein is intended to ensure the integrity and longevity of the compound for research and development purposes.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively published, its properties can be inferred from its constituent functional groups: a benzothiazole core, a formyl group, and a tert-butoxycarbonyl (Boc) protected amine. The Boc-carbamate group is known for its thermal lability, which is a critical factor in the stability of this compound.
Table 1: Physicochemical Properties of Structurally Similar Compounds
| Property | tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate | tert-Butyl carbamate |
| Appearance | White solid | Off-white solid[1][2] |
| Melting Point | Not specified | 105 - 109 °C[1][2] |
| Decomposition | ~180–200°C[3] | Not specified |
| Solubility | Soluble in Dichloromethane (>50 mg/mL), Ethanol (15–20 mg/mL); Insoluble in water (<0.1 mg/mL)[3] | Insoluble in water[1] |
Based on these related compounds, this compound is expected to be a solid at room temperature and have limited solubility in water.
Stability Profile
The stability of this compound is primarily influenced by the Boc-protecting group, which is susceptible to both thermal and acidic degradation.
Thermal Stability: The Boc group is known to cleave at elevated temperatures. For the structurally similar tert-butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate, decomposition occurs at approximately 180–200°C, releasing isobutylene and carbon dioxide.[3] It is prudent to assume a similar thermal lability for the title compound.
Chemical Stability: The Boc group is readily removed under acidic conditions. For instance, treatment of tert-butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate with trifluoroacetic acid (TFA) in dichloromethane results in the rapid removal of the Boc group to yield the corresponding primary amine.[3] Therefore, this compound should be considered incompatible with strong acids. It is also incompatible with strong oxidizing agents.[1]
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on data from analogous compounds.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage [3] | To minimize thermal degradation of the Boc-carbamate group. |
| Room temperature for short-term use may be acceptable, as suggested for another benzothiazole derivative, tert-butyl (benzo[d]thiazol-6-ylmethyl)carbamate.[4][5] | Convenience for immediate experimental needs. | |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) [3] | To prevent potential oxidation and degradation from atmospheric components. |
| Container | Tightly closed, light-resistant container. | To prevent exposure to moisture and light, which can accelerate degradation. |
| Location | Dry, cool, and well-ventilated place.[1][2] | To maintain a stable storage environment. |
Potential Degradation Pathway
The primary anticipated degradation pathway for this compound under improper storage or handling conditions (e.g., exposure to heat or acid) is the cleavage of the Boc protecting group.
Caption: Potential degradation pathway of this compound.
Experimental Protocols for Stability Assessment (General Recommendations)
While specific stability studies for this compound are not publicly available, the following general protocols can be adapted to assess its stability under various conditions.
Forced Degradation Study Workflow: This workflow is designed to identify potential degradation products and pathways.
Caption: A general experimental workflow for conducting forced degradation studies.
Methodology for Thermal Stability Assessment:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into several amber glass vials.
-
Stress Condition: Place the vials in calibrated ovens at various temperatures (e.g., 40°C, 60°C, 80°C, and a higher temperature closer to the suspected decomposition point if necessary).
-
Time Points: Withdraw vials at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Sample Analysis: Dissolve the contents of each vial in a suitable solvent (e.g., Dichloromethane or Acetonitrile) to a known concentration.
-
Quantification: Analyze the samples by a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile mobile phase, with UV detection).
-
Data Evaluation: Plot the percentage of the remaining parent compound against time for each temperature to determine the degradation kinetics.
Methodology for Acidic Stability Assessment:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent.
-
Stress Condition: Dilute the stock solution with a range of acidic solutions (e.g., 0.1 M HCl, 0.01 M HCl) to a final concentration suitable for analysis.
-
Time Points: Maintain the solutions at a constant temperature (e.g., room temperature or 40°C) and take aliquots at various time points.
-
Neutralization and Analysis: Neutralize the aliquots with a suitable base before injection into the HPLC system to prevent on-column degradation.
-
Quantification and Data Evaluation: Analyze and evaluate the data as described for the thermal stability assessment.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.[1]
Disclaimer: The information provided in this guide is based on data from structurally similar compounds and general chemical principles. It is intended for informational purposes only and should not be considered a substitute for rigorous, compound-specific stability testing. Researchers should always perform their own stability assessments under their specific experimental conditions.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate () for sale [vulcanchem.com]
- 4. tert-Butyl (benzo[d]thiazol-6-ylmethyl)carbamate | 1459730-57-4 [sigmaaldrich.com]
- 5. tert-Butyl (benzo[d]thiazol-6-ylmethyl)carbamate | 1459730-57-4 [sigmaaldrich.com]
Unveiling the Therapeutic Potential of the Benzothiazole Scaffold: A Technical Guide for Researchers
Disclaimer: Direct biological activity data for the specific compound "Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate" is not currently available in the public domain. This guide provides an in-depth overview of the potential biological activities of the core benzothiazole scaffold, drawing upon research on structurally related derivatives. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this chemical class.
The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological properties.[1][2] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The functionalization of the benzothiazole ring system allows for the fine-tuning of its biological profile, making it a versatile platform for the design of novel therapeutic agents.[5] This technical guide summarizes the key biological activities associated with benzothiazole derivatives, presents available quantitative data, details relevant experimental protocols, and provides visual representations of associated pathways and workflows.
Potential Biological Activities and Mechanisms of Action
Anticancer Activity
Benzothiazole derivatives have emerged as a significant class of compounds with potent anticancer properties, acting through various mechanisms to inhibit tumor growth and proliferation.[3]
Mechanism of Action: A primary mechanism of action for many anticancer benzothiazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells.[6] This is often achieved through the modulation of key signaling pathways and the activation of caspases, a family of proteases that execute the apoptotic process.[6] Some benzothiazole derivatives have also been shown to act as inhibitors of crucial enzymes involved in cancer progression, such as topoisomerase IIα and carbonic anhydrases.[7]
Quantitative Data: The anticancer efficacy of various benzothiazole derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. The following table summarizes the IC50 values for selected benzothiazole derivatives against various cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Substituted pyridine based benzothiazole | SKRB-3 (Breast Cancer) | 0.0012 | [3] |
| Substituted pyridine based benzothiazole | SW620 (Colon Cancer) | 0.0043 | [3] |
| Substituted pyridine based benzothiazole | A549 (Lung Cancer) | 0.044 | [3] |
| Substituted pyridine based benzothiazole | HepG2 (Liver Cancer) | 0.048 | [3] |
| 2-Substituted benzothiazole | HepG2 (Liver Cancer) | 56.98 (24h), 38.54 (48h) | [6] |
Antimicrobial Activity
The benzothiazole scaffold is a key component in a variety of compounds exhibiting potent antibacterial and antifungal activities.[8]
Mechanism of Action: The antimicrobial action of benzothiazole derivatives can be attributed to several mechanisms, including the inhibition of essential microbial enzymes like dihydropteroate synthase (DHPS).[9] By targeting these enzymes, these compounds can disrupt critical metabolic pathways in bacteria and fungi, leading to growth inhibition or cell death.
Quantitative Data: The antimicrobial potency is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The table below presents the MIC values for representative benzothiazole derivatives against various microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Dialkyne substituted 2-aminobenzothiazole | Staphylococcus aureus | 3.12 | [8] |
| Dialkyne substituted 2-aminobenzothiazole | Enterococcus faecalis | 3.12 | [8] |
| Dialkyne substituted 2-aminobenzothiazole | Salmonella typhi | 3.12 | [8] |
| Dialkyne substituted 2-aminobenzothiazole | Escherichia coli | 3.12 | [8] |
| Dialkyne substituted 2-aminobenzothiazole | Candida albicans | 1.56 - 12.5 | [8] |
| Benzothiazole-based azo dyes | Salmonella typhimurium | 25 - 50 | [11] |
| Sulfonamide analogues of benzothiazole | Pseudomonas aeruginosa | 3.1 - 6.2 | [11] |
Anti-inflammatory Activity
Several benzothiazole derivatives have been reported to possess significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[12][13]
Mechanism of Action: The anti-inflammatory effects of benzothiazole compounds are believed to be mediated through the inhibition of key inflammatory enzymes such as cyclooxygenase (COX), particularly COX-2.[14] Some derivatives may also act by inhibiting bradykinin B2 receptors.[14] Recent studies have also implicated the NF-κB/COX-2/iNOS signaling pathway in the anti-inflammatory and anticancer effects of certain benzothiazole derivatives in hepatocellular carcinoma.[6]
Neuroprotective Activity
Emerging research has highlighted the neuroprotective potential of benzothiazole derivatives, making them attractive candidates for the development of therapies for neurodegenerative diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS).[15][16]
Mechanism of Action: The neuroprotective effects of benzothiazoles are multifaceted. Some derivatives have been shown to inhibit enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[17] Others are being investigated for their ability to modulate catalase activity and protect against oxidative stress-induced neuronal damage.[15][18] The FDA-approved drug Riluzole, a benzothiazole derivative used to treat ALS, is known to have neuroprotective effects.[19][20]
Quantitative Data: The enzyme inhibitory activity of neuroprotective benzothiazole derivatives is often expressed as IC50 values.
| Compound Class | Target Enzyme | IC50 (nM) | Reference |
| Benzothiazole derivative (Compound 4f) | Acetylcholinesterase (AChE) | 23.4 | [17] |
| Benzothiazole derivative (Compound 4f) | Monoamine oxidase B (MAO-B) | 40.3 | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of benzothiazole derivatives.
MTT Assay for Anticancer Activity (IC50 Determination)
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is widely used to determine the cytotoxic effects of potential anticancer compounds.[21]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[15]
-
Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations. Include a vehicle control (medium with the solvent) and a blank (medium only). Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.[15]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[21]
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value is determined from this curve using non-linear regression analysis.[15]
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]
Protocol:
-
Inoculum Preparation: From a pure overnight culture of the test microorganism, pick 3-4 colonies and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in a suitable broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[4][10]
-
Compound Dilution: Prepare a stock solution of the test compound. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium.[7]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (inoculum without the compound) and a sterility control well (broth medium only).[4]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[7]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10] The results can also be read using a microplate reader to measure optical density.[7]
Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the cell surface and the uptake of propidium iodide (PI) by cells with compromised membranes.[1]
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis. Include both positive and negative controls.
-
Cell Harvesting: Harvest the cells by centrifugation. Wash the cells twice with cold PBS.[1]
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of propidium iodide (PI) solution (100 µg/mL).[1]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry as soon as possible. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, late apoptotic/necrotic cells are Annexin V+ and PI+, and necrotic cells are Annexin V- and PI+.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, by detecting the cleavage of a specific substrate.[12]
Protocol:
-
Cell Lysis: After inducing apoptosis, lyse the cells using a chilled lysis buffer. Incubate on ice for 10-20 minutes. Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Reaction Setup: In a 96-well plate, add a specific amount of protein lysate (e.g., 50-200 µg) to each well. Add reaction buffer containing DTT.
-
Substrate Addition: Initiate the reaction by adding the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) to each well.[12]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 400-405 nm for a colorimetric assay or the fluorescence with excitation at 380 nm and emission between 420-460 nm for a fluorometric assay.[12] The signal is proportional to the caspase-3 activity.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the biological evaluation of benzothiazole derivatives.
Caption: Workflow for evaluating the anticancer potential of a benzothiazole derivative.
Caption: A potential signaling pathway for apoptosis induction by a benzothiazole derivative.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. mpbio.com [mpbio.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. youtube.com [youtube.com]
- 8. protocols.io [protocols.io]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. promega.com [promega.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. kumc.edu [kumc.edu]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
The Pivotal Role of Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the benzothiazole scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential. Among the various benzothiazole-based building blocks, tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate has emerged as a critical synthetic intermediate. Its unique combination of a protected 2-amino group and a reactive 4-formyl group provides a versatile platform for the synthesis of a diverse range of complex molecules, particularly in the development of targeted therapies such as kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this key intermediate, complete with detailed experimental protocols and data presented for clarity and reproducibility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1223748-47-7 |
| Molecular Formula | C₁₃H₁₄N₂O₃S |
| Molecular Weight | 294.33 g/mol |
| Appearance | Off-white to yellow solid (predicted) |
| Solubility | Soluble in common organic solvents such as DCM, THF, and DMF (predicted) |
| Purity | Typically >95% for research applications.[1] |
Synthesis of this compound
A proposed synthetic workflow is outlined below:
References
Methodological & Application
Synthesis Protocol for Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, three-step protocol for the synthesis of tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate, a potentially valuable building block in medicinal chemistry and drug development. The synthesis commences with the preparation of 2-amino-4-methylbenzothiazole from o-toluidine. The intermediate is then selectively oxidized to 2-amino-4-formylbenzothiazole using selenium dioxide. The final step involves the protection of the 2-amino group with a tert-butyloxycarbonyl (Boc) group to yield the target compound. This protocol includes detailed experimental procedures, tabulated data for reagents and reaction parameters, and a graphical representation of the synthesis workflow.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery. The introduction of a formyl group at the 4-position and a Boc-protected amine at the 2-position of the benzothiazole core creates a versatile intermediate for further chemical elaboration. The formyl group can serve as a handle for various transformations, such as reductive amination or the formation of Schiff bases, while the Boc-protected amine allows for subsequent deprotection and coupling reactions. This application note details a reliable and reproducible synthesis route to obtain this compound.
Synthesis Workflow
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 2-amino-4-methylbenzothiazole
This procedure is adapted from a known method for the synthesis of 2-aminobenzothiazoles from arylthioureas.[1][2]
1.1. Formation of o-tolylthiourea:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-toluidine in a suitable solvent such as ethanol.
-
Add an equimolar amount of ammonium thiocyanate.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain o-tolylthiourea.
1.2. Cyclization to 2-amino-4-methylbenzothiazole:
-
Suspend the dried o-tolylthiourea in methylene chloride in a three-necked flask equipped with a gas inlet tube, a stirrer, and a reflux condenser.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Bubble chlorine gas through the stirred suspension. The reaction is exothermic, so maintain the temperature below 10 °C.
-
After the addition of chlorine is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
The product hydrochloride salt will precipitate. Collect the solid by filtration.
-
To obtain the free base, suspend the hydrochloride salt in water and neutralize with an aqueous solution of a base such as sodium hydroxide until the pH is approximately 8-9.
-
Collect the precipitated 2-amino-4-methylbenzothiazole by filtration, wash with water, and dry.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Purpose |
| o-Toluidine | 107.15 | 1.0 | Starting material |
| Ammonium thiocyanate | 76.12 | 1.0 | Thiourea formation |
| Chlorine | 70.90 | ~1.1 | Cyclizing agent |
| Methylene chloride | 84.93 | - | Solvent |
| Sodium hydroxide | 40.00 | As needed | Neutralization |
Step 2: Oxidation of 2-amino-4-methylbenzothiazole to 2-amino-4-formylbenzothiazole
This step utilizes a Riley oxidation with selenium dioxide to convert the methyl group to a formyl group.[3][4][5]
-
In a round-bottom flask fitted with a reflux condenser, dissolve 2-amino-4-methylbenzothiazole in a suitable solvent such as dioxane or a mixture of dioxane and water.
-
Add a stoichiometric amount (1.0-1.2 equivalents) of selenium dioxide to the solution.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. The formation of a black precipitate of elemental selenium will be observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the selenium precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
| Reagent | Molar Mass ( g/mol ) | Equivalents | Purpose |
| 2-amino-4-methylbenzothiazole | 164.23 | 1.0 | Starting material |
| Selenium dioxide (SeO₂) | 110.96 | 1.0 - 1.2 | Oxidizing agent |
| Dioxane | 88.11 | - | Solvent |
Step 3: Synthesis of this compound
This final step is a standard Boc protection of the 2-amino group.[6][7]
-
Dissolve 2-amino-4-formylbenzothiazole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 0.1 equivalents).
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, this compound.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Purpose |
| 2-amino-4-formylbenzothiazole | 178.20 | 1.0 | Starting material |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 - 1.2 | Boc-protecting agent |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.1 | Catalyst |
| Tetrahydrofuran (THF) | 72.11 | - | Solvent |
Characterization Data (Hypothetical)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Expected ¹H NMR (δ, ppm) |
| 2-amino-4-methylbenzothiazole | C₈H₈N₂S | 164.23 | Off-white solid | 7.5-6.8 (m, 3H, Ar-H), 4.8 (br s, 2H, NH₂), 2.4 (s, 3H, CH₃) |
| 2-amino-4-formylbenzothiazole | C₈H₆N₂OS | 178.20 | Yellow solid | 10.1 (s, 1H, CHO), 8.0-7.2 (m, 3H, Ar-H), 5.1 (br s, 2H, NH₂) |
| This compound | C₁₃H₁₄N₂O₃S | 294.33 | White to pale yellow solid | 10.2 (s, 1H, CHO), 9.5 (br s, 1H, NH), 8.1-7.4 (m, 3H, Ar-H), 1.5 (s, 9H, C(CH₃)₃) |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Chlorine gas is highly toxic and corrosive; handle with extreme caution.
-
Selenium compounds are toxic and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. nbinno.com [nbinno.com]
- 2. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Riley oxidation - Wikipedia [en.wikipedia.org]
- 5. sggscollegepatnacity.ac.in [sggscollegepatnacity.ac.in]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Experimental Procedure for the Synthesis of Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed experimental protocol for the synthesis of Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate, a key intermediate in the development of various therapeutic agents. The procedure is based on a multi-step synthesis involving the formation of a 4-methyl-2-aminobenzothiazole core, followed by protection of the amino group and subsequent selective oxidation of the methyl group to a formyl group.
Experimental Protocols
The synthesis is divided into three main stages:
-
Synthesis of 2-amino-4-methylbenzo[d]thiazole
-
Synthesis of Tert-butyl 4-methylbenzo[d]thiazol-2-ylcarbamate
-
Synthesis of this compound
Protocol 1: Synthesis of 2-amino-4-methylbenzo[d]thiazole
This procedure follows the general principle of synthesizing 2-aminobenzothiazoles from the corresponding arylthiourea.
Materials:
-
o-Tolylthiourea
-
Bromine
-
Chloroform
-
Sodium bicarbonate (Saturated solution)
-
Ethanol
Procedure:
-
Dissolve o-tolylthiourea in chloroform.
-
Slowly add a solution of bromine in chloroform to the stirred solution of o-tolylthiourea at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and wash it with a saturated sodium bicarbonate solution to neutralize any excess acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-methylbenzo[d]thiazole.
Protocol 2: Synthesis of Tert-butyl 4-methylbenzo[d]thiazol-2-ylcarbamate
This protocol describes the standard procedure for the Boc protection of the 2-amino group of the benzothiazole derivative.
Materials:
-
2-amino-4-methylbenzo[d]thiazole
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve 2-amino-4-methylbenzo[d]thiazole and a catalytic amount of DMAP in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 3: Synthesis of this compound
This final step involves the selective oxidation of the 4-methyl group to a formyl group. This can be a challenging transformation, and the choice of oxidizing agent is crucial to avoid over-oxidation or side reactions. Selenium dioxide (SeO₂) is a suitable reagent for this purpose.
Materials:
-
Tert-butyl 4-methylbenzo[d]thiazol-2-ylcarbamate
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Dichloromethane (DCM)
-
Sodium bicarbonate (Saturated solution)
-
Brine
Procedure:
-
Suspend Tert-butyl 4-methylbenzo[d]thiazol-2-ylcarbamate in a mixture of 1,4-dioxane and water.
-
Add selenium dioxide to the suspension.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove selenium residues.
-
Dilute the filtrate with water and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 2-amino-4-methylbenzo[d]thiazole | C₈H₈N₂S | 164.23 | 75-85 | Solid |
| Tert-butyl 4-methylbenzo[d]thiazol-2-ylcarbamate | C₁₃H₁₆N₂O₂S | 264.35 | 80-90 | Solid |
| This compound | C₁₃H₁₄N₂O₃S | 294.33 | 50-60 | Solid |
Visualizations
Experimental Workflow
Caption: Synthetic pathway for this compound.
Application Notes and Protocols for the Boc Deprotection of Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate to yield 2-amino-benzo[d]thiazole-4-carbaldehyde. The Boc protecting group is widely used for amines due to its stability under various conditions and its straightforward removal under acidic conditions.[1] The protocols provided herein are based on established methods for Boc deprotection of aromatic and heterocyclic amines, with special considerations for the presence of an acid-sensitive formyl group.
Overview of Boc Deprotection
The cleavage of the Boc group is typically achieved under acidic conditions.[2] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then forms isobutylene and a proton.[1] The resulting carbamic acid is unstable and readily decarboxylates to furnish the free amine.[1] Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane.[1][3]
Data Presentation: Comparison of Boc Deprotection Methods
The following table summarizes quantitative data for the Boc deprotection of various aromatic and heterocyclic amines using common acidic methods. This data can serve as a guide for selecting the appropriate conditions for the deprotection of this compound.
| Deprotection Method | Substrate Type | Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Acidic (Strong) | N-Boc-aniline | TFA (50%) | DCM | Room Temp. | 2 h | >95 | [4] |
| N-Boc-indole | TFA (25%) | DCM | Room Temp. | 2 h | >95 | [4] | |
| N-Boc-4-fluoroaniline | Oxalyl Chloride/MeOH | Methanol | Room Temp. | 1 h | 80 | [5] | |
| N-Boc-3-chloroaniline | Oxalyl Chloride/MeOH | Methanol | Room Temp. | 1 h | >70 | [5] | |
| Acidic (Mild) | Nα-Boc-amino acid | 4M HCl | Dioxane | Room Temp. | 30 min | High | [3][6] |
| N-Boc-Ala-OtBu | 4M HCl | Dioxane | Room Temp. | 30 min | >95 | [7] | |
| N-Boc-cis-4-Ph-Pro-OtBu | 4M HCl | Dioxane | 0 to RT | 30 min | >95 | [7] | |
| Thermal | N-Boc-aniline | None | TFE | 240 | 30 min | 93 | [8] |
| N-Boc-phenethylamine | None | Methanol | 240 | 30 min | 88 | [8] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and generally efficient method for Boc deprotection.[1] Given the presence of the formyl group, which may be sensitive to strong acid, it is advisable to start with milder conditions (e.g., lower TFA concentration or temperature) and monitor the reaction closely.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1-0.5 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-20 equivalents) to the stirred solution. The volume of TFA can range from 20% to 50% (v/v) of the DCM volume.[1]
-
Stir the reaction mixture at 0 °C to room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, the residue can be co-evaporated with toluene.[9]
-
Redissolve the residue in an organic solvent such as ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution should be exercised due to the evolution of CO₂ gas.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-amino-benzo[d]thiazole-4-carbaldehyde.
-
Purify the product by a suitable method, such as column chromatography on silica gel, if necessary.
Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is generally milder than using TFA and can offer better selectivity, potentially preserving the formyl group.[3][7]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain 2-amino-benzo[d]thiazole-4-carbaldehyde hydrochloride.
-
If the free amine is desired, the hydrochloride salt can be neutralized by partitioning between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated NaHCO₃ solution). The organic layer is then washed with brine, dried, and concentrated.
Mandatory Visualizations
Caption: Chemical transformation of the Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
Application Notes and Protocols: "Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate" in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of "Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate" as a key intermediate in the synthesis of novel kinase inhibitors. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its interaction with the ATP-binding site of various kinases.[1] The strategic placement of a formyl group at the 4-position and a protected amine at the 2-position of the benzothiazole core offers a versatile platform for the synthesis of a diverse library of kinase inhibitors through reactions such as reductive amination.
Overview of Synthetic Strategy
The primary synthetic route leveraging "this compound" involves the reductive amination of the formyl group with a variety of primary and secondary amines. This reaction forms a crucial carbon-nitrogen bond, linking the benzothiazole core to other pharmacophoric groups. Subsequent deprotection of the tert-butoxycarbonyl (Boc) group at the 2-position can allow for further derivatization, such as urea or amide formation, to enhance binding affinity and selectivity for the target kinase.
Target Kinases and Signaling Pathways
Benzothiazole-based compounds have been shown to inhibit a range of kinases involved in critical cellular signaling pathways implicated in cancer and other diseases. These include:
-
Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β) : These kinases are involved in the phosphorylation and subsequent deactivation of the tumor suppressor protein PTEN. Dual inhibition of CK2 and GSK3β can prevent PTEN deactivation, thereby suppressing the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[2]
-
Phosphatidylinositol-3-kinases (PI3Ks) : The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Dysregulation of this pathway is a common feature in many cancers.[3]
-
Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JNK) : These are key players in cell signaling pathways that control cell growth, proliferation, and differentiation. Their aberrant activity is linked to tumor growth and metastasis.[4]
Quantitative Data Summary
The following table summarizes the inhibitory activities of various benzothiazole-based kinase inhibitors, demonstrating the potential of this scaffold in developing potent therapeutic agents.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |
| 1g | CK2 | 1.9 | - | [2] |
| GSK3β | 0.67 | - | [2] | |
| 10a | - | 3.25 | A-549 | [4] |
| - | 2.15 | Du-145 | [4] | |
| 10b | - | 2.18 | A-549 | [4] |
| - | 1.52 | Du-145 | [4] | |
| 10c | - | 4.52 | A-549 | [4] |
| - | 3.14 | Du-145 | [4] | |
| 10d | - | 1.89 | A-549 | [4] |
| - | 2.05 | Du-145 | [4] | |
| 10e | - | 6.12 | A-549 | [4] |
| - | 5.89 | Du-145 | [4] | |
| 11 | PI3Kβ | 88.3% inhibition @ 1µM | - | [3] |
| 10 | PI3Kβ | 75.9% inhibition @ 1µM | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Generic Kinase Inhibitor via Reductive Amination
This protocol describes a general method for the synthesis of a kinase inhibitor starting from "this compound" and a generic primary amine (e.g., 4-aminobenzoic acid) via reductive amination.
Materials:
-
This compound
-
Primary amine (e.g., 4-aminobenzoic acid)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Imine Formation and Reduction:
-
To a solution of this compound (1.0 eq) in dichloroethane (DCE), add the primary amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final amine product.
-
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Target kinase
-
ATP
-
Substrate peptide
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 96-well plate, add the assay buffer, the inhibitor dilution, and the kinase.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as the Kinase-Glo® assay, which measures the amount of ATP remaining in the well.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: PI3K/Akt Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Kinase Inhibitor Synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vpcollege.org [vpcollege.org]
Application Notes and Protocols: "Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate" as a Building Block for Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate" (CAS No. 1223748-47-7) is a versatile bifunctional building block for the synthesis of a wide array of complex heterocyclic compounds. This reagent incorporates two key reactive sites: a formyl group at the 4-position, which can participate in various condensation and cyclization reactions, and a Boc-protected 2-amino group, which allows for sequential and controlled synthetic transformations. The benzothiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. These application notes provide an overview of the potential synthetic utility of this building block and detailed protocols for the synthesis of fused heterocyclic systems.
Synthetic Strategy and Key Features
The synthetic utility of "this compound" is centered around the sequential or one-pot reactivity of its formyl and protected amino functionalities. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions to liberate the 2-amino group for further functionalization. This allows for a modular approach to the synthesis of diverse heterocyclic libraries.
Key Features:
-
Bifunctional: Contains both an electrophilic aldehyde and a protected nucleophilic amine.
-
Versatile Aldehyde: The formyl group is a precursor for imines, enamines, and can participate in various named reactions to form heterocyclic rings.
-
Stable Protecting Group: The Boc group is stable to many reaction conditions, allowing for selective reaction at the formyl group.
-
Facile Deprotection: The 2-amino functionality can be easily unmasked for subsequent cyclization or derivatization.
-
Privileged Core: The benzothiazole scaffold is a common motif in biologically active compounds.
Application Note 1: Synthesis of Pyrimido[2,1-b]benzothiazole Derivatives
The formyl group of the title compound can react with active methylene compounds in the presence of a suitable nitrogen source to construct fused pyrimidine rings. A particularly efficient method is a one-pot, three-component reaction involving the deprotected 2-aminobenzothiazole, an aldehyde (in this case, the formyl group is intramolecular), and an active methylene compound.
Logical Workflow for the Synthesis of Pyrimido[2,1-b]benzothiazoles
Caption: Workflow for the one-pot synthesis of pyrimido[2,1-b]benzothiazoles.
Quantitative Data for Pyrimido[2,1-b]benzothiazole Synthesis
| Entry | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Ethyl Acetoacetate | None | Solvent-free | 2 | 72 | [1] |
| 2 | Methyl Acetoacetate | Graphene Oxide-SO3H | Solvent-free | 1.2 | 95 | [2][3] |
| 3 | Acetylacetone | None | Solvent-free | 1.5 | 68 | [1] |
| 4 | Diethyl Malonate | None | Solvent-free | 3 | 60 | [1] |
| 5 | Ethyl Acetoacetate | D-(+)-10-Camphorsulfonic acid | Ethanol | 10 | 82 | [4] |
Note: The data presented is for analogous reactions using 2-aminobenzothiazole and external aldehydes. Yields are expected to be comparable for the intramolecular reaction.
Experimental Protocol: One-Pot Synthesis of 4-Methyl-2H-pyrimido[2,1-b]benzothiazol-2-one
-
Boc Deprotection and Cyclization:
-
In a round-bottom flask, dissolve "this compound" (1 mmol) in a suitable solvent such as ethanol (10 mL).
-
Add an active methylene compound, for example, ethyl acetoacetate (1.1 mmol).
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid (0.1 mmol), to facilitate the in situ deprotection of the Boc group.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The resulting solid product is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure pyrimido[2,1-b]benzothiazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Application Note 2: Synthesis of Imidazo[2,1-b]benzothiazole Derivatives
The formyl group can be a precursor to an α-haloketone, which can then undergo cyclization with the 2-amino group (after deprotection) to form the fused imidazole ring. Alternatively, a multicomponent reaction approach can be envisioned.
Signaling Pathway for Imidazo[2,1-b]benzothiazole Synthesis
Caption: Proposed synthetic pathway to imidazo[2,1-b]benzothiazoles.
Quantitative Data for Imidazo[2,1-b]benzothiazole Synthesis
| Entry | Reactants | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminobenzothiazole, Phenacyl bromide | None | Ethanol | 3 | 85 | [5] |
| 2 | 2-Aminobenzothiazole, Ethylene glycol | K2S2O8/TEMPO | Acetonitrile | 12 | 78 | [6] |
Note: This data is for the synthesis from 2-aminobenzothiazole and an external C2-synthon. The protocol below is a conceptual adaptation.
Experimental Protocol: Synthesis of a 2-Substituted Imidazo[2,1-b]benzothiazole
-
Synthesis of the α-Bromoketone Intermediate:
-
Reduce the formyl group of "this compound" (1 mmol) to the corresponding alcohol using a mild reducing agent like sodium borohydride in methanol.
-
Oxidize the resulting alcohol to the α-bromoketone using an appropriate brominating agent, such as N-bromosuccinimide (NBS) and a radical initiator.
-
-
Boc Deprotection and Cyclization:
-
Dissolve the α-bromoketone intermediate in a suitable solvent like dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C and stir at room temperature for 1-2 hours to remove the Boc group.[7][8]
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the deprotected intermediate with an organic solvent.
-
Heat the crude product in a high-boiling point solvent like DMF or ethanol to induce intramolecular cyclization.
-
-
Work-up and Purification:
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[2,1-b]benzothiazole.
-
Application Note 3: Synthesis of Quinoline Derivatives
The formyl group of the benzothiazole can be utilized in classic quinoline syntheses such as the Doebner-von Miller or Friedländer synthesis. After deprotection of the Boc group, the 2-aminobenzothiazole moiety can be further functionalized.
Experimental Workflow for Quinoline Synthesis via Doebner-von Miller Reaction
Caption: Workflow for Doebner-von Miller synthesis of quinolines.[9][10]
Quantitative Data for Quinoline Synthesis
| Entry | Aniline Derivative | Carbonyl Compound | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Aniline | Crotonaldehyde | HCl/ZnCl2 | Water | 70 | [11] |
| 2 | 4-Methoxyaniline | Cinnamaldehyde | Iodine | Solvent-free | 85 | [12] |
Note: This data represents typical Doebner-von Miller reactions. The protocol below is an adaptation for the title compound.
Experimental Protocol: Synthesis of a 2-(Benzothiazol-4-yl)quinoline Derivative
-
Reaction Setup:
-
In a round-bottom flask, combine an aniline derivative (1 mmol), an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 1.1 mmol), and "this compound" (1 mmol) in a suitable solvent like ethanol. Alternatively, the α,β-unsaturated carbonyl can be generated in situ from the benzothiazole aldehyde and another enolizable ketone/aldehyde.
-
Add a Lewis acid catalyst such as zinc chloride (0.2 mmol) and a Brønsted acid like hydrochloric acid.
-
-
Reaction and Work-up:
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with a base (e.g., aqueous sodium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative. The Boc group may or may not be cleaved under these conditions and may require a separate deprotection step.
-
Protocol for Boc Deprotection
The 2-amino group can be readily deprotected to allow for further reactions.
-
Procedure:
-
Dissolve the Boc-protected benzothiazole (1 mmol) in dichloromethane (DCM, 10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction to completion by TLC.
-
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a small amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the deprotected 2-aminobenzothiazole derivative.[7][8]
-
Conclusion
"this compound" is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds, particularly those of medicinal interest. The strategic placement of a reactive formyl group and a protected amine on the privileged benzothiazole scaffold allows for the construction of complex fused heterocyclic systems through various synthetic methodologies. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this reagent in their synthetic endeavors.
References
- 1. A New and Efficient Method for the Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives [scirp.org]
- 2. cnj.araku.ac.ir [cnj.araku.ac.ir]
- 3. Green synthesis of pyrimido [2,1-b] benzothiazoles using graphene oxide substituted tris(hydroxymethyl) aminomethane sulfonic acid as environmentally friendly carbon catalyst [cnj.araku.ac.ir]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Anwendungsbeispiele und Protokolle zur Derivatisierung von "Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamat"
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamat ist ein vielseitiges Zwischenprodukt in der organischen Synthese, insbesondere für die Entwicklung neuer pharmazeutischer Wirkstoffe. Die Benzothiazol-Einheit ist ein wichtiger Pharmakophor, der in einer Vielzahl von biologisch aktiven Verbindungen vorkommt. Die Formylgruppe an Position 4 des Benzolrings bietet einen reaktiven Angriffspunkt für eine Vielzahl von chemischen Umwandlungen, die die Synthese von Molekülbibliotheken für das Screening auf biologische Aktivität ermöglichen. Die Boc-Schutzgruppe am Amin an Position 2 gewährleistet die Stabilität des Moleküls während der Derivatisierung der Formylgruppe und kann bei Bedarf selektiv entfernt werden, um weitere Funktionalisierungen zu ermöglichen.
Diese Anwendungsbeispiele beschreiben detaillierte Protokolle für drei wichtige Derivatisierungsreaktionen am Aldehyd: reduktive Aminierung, Wittig-Reaktion und Knoevenagel-Kondensation.
Reduktive Aminierung: Synthese von Amin-Derivaten
Die reduktive Aminierung ist eine der wichtigsten Methoden zur Bildung von C-N-Bindungen.[1] Sie wandelt die Formylgruppe über ein intermediäres Imin in eine Aminogruppe um.[1] Diese Reaktion ist besonders nützlich für die Synthese von Bibliotheken sekundärer und tertiärer Amine durch die Umsetzung mit einer Vielzahl von primären oder sekundären Aminen. Milde, katalysatorfreie Systeme, die beispielsweise Ammoniumformiat und Hantzsch-Ester verwenden, sind für aromatische Aldehyde anwendbar.[2] Es gibt auch Eintopf-Protokolle, die Thiaminhydrochlorid als grünen Katalysator unter lösungsmittelfreien Bedingungen verwenden.[3][4]
Anwendungen: Die resultierenden Amine können als Bausteine für komplexere Moleküle dienen, die in der medizinischen Chemie, z.B. als Inhibitoren von Enzymen oder als Liganden für Rezeptoren, von Interesse sind.
Experimentelles Protokoll (Allgemein):
-
Iminbildung: In einem geeigneten Reaktionsgefäß wird Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamat (1 Äquiv.) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE) gelöst.
-
Das entsprechende primäre oder sekundäre Amin (1,1 Äquiv.) wird zu der Lösung gegeben. Gegebenenfalls kann eine milde Säure wie Essigsäure als Katalysator zugesetzt werden, um die Iminbildung zu beschleunigen.
-
Die Reaktion wird bei Raumtemperatur für 1-4 Stunden gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Reduktion: Nach vollständiger Iminbildung wird ein mildes Reduktionsmittel wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1,5 Äquiv.) portionsweise zugegeben. Dieses Reagenz ist besonders für die reduktive Aminierung geeignet, da es mild ist und die meisten anderen funktionellen Gruppen toleriert.
-
Die Reaktionsmischung wird über Nacht bei Raumtemperatur gerührt.
-
Aufarbeitung: Die Reaktion wird durch vorsichtige Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung beendet. Die wässrige Phase wird mehrmals mit DCM extrahiert. Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Reinigung: Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Amin-Derivat zu erhalten.
Logischer Arbeitsablauf der reduktiven Aminierung:
Abbildung 1: Schematischer Arbeitsablauf der reduktiven Aminierung.
Wittig-Reaktion: Synthese von Alken-Derivaten
Die Wittig-Reaktion ist eine fundamentale Reaktion in der organischen Chemie zur Synthese von Alkenen aus Aldehyden oder Ketonen.[5][6][7] Dabei wird ein Phosphonium-Ylid (Wittig-Reagenz) mit der Carbonylgruppe umgesetzt.[5] Die Stereoselektivität der Reaktion hängt von der Art des Ylids ab; stabilisierte Ylide führen vorwiegend zu (E)-Alkenen, während nicht-stabilisierte Ylide (Z)-Alkene ergeben.[6] Die Reaktion toleriert eine Vielzahl funktioneller Gruppen.[5]
Anwendungen: Die Einführung einer Doppelbindung ermöglicht weitere Funktionalisierungen wie Hydrierung, Halogenierung oder Epoxidierung. Die resultierenden Alken-Derivate können als Linker in komplexeren Molekülen oder als eigenständige biologisch aktive Substanzen dienen.
Experimentelles Protokoll (Allgemein):
-
Ylid-Bildung: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Kolben wird das entsprechende Phosphoniumsalz (z.B. Methyltriphenylphosphoniumbromid, 1,2 Äquiv.) in trockenem Tetrahydrofuran (THF) suspendiert.
-
Die Suspension wird auf 0 °C abgekühlt und eine starke Base wie n-Butyllithium (n-BuLi) oder Natriumhydrid (NaH) wird langsam zugegeben. Die Mischung wird bei 0 °C für 30-60 Minuten gerührt, bis sich die charakteristische Farbe des Ylids bildet.
-
Wittig-Reaktion: Eine Lösung von Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamat (1 Äquiv.) in trockenem THF wird langsam bei 0 °C zu der Ylid-Lösung getropft.
-
Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 2-12 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.
-
Aufarbeitung: Die Reaktion wird durch Zugabe von Wasser oder gesättigter Ammoniumchloridlösung beendet. Die wässrige Phase wird mit einem organischen Lösungsmittel (z.B. Diethylether oder Ethylacetat) extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Reinigung: Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das Triphenylphosphinoxid abzutrennen und das reine Alken-Derivat zu erhalten.
Logischer Arbeitsablauf der Wittig-Reaktion:
Abbildung 2: Schematischer Arbeitsablauf der Wittig-Reaktion.
Knoevenagel-Kondensation: Synthese von α,β-ungesättigten Verbindungen
Die Knoevenagel-Kondensation ist eine Reaktion zwischen einer Carbonylverbindung und einer Verbindung mit einer aktiven Methylengruppe (z.B. Malonsäureester, Malononitril), die durch eine basische Katalyse gefördert wird.[8][9] Diese Methode ist besonders effizient zur Bildung von C=C-Doppelbindungen, die mit elektronenziehenden Gruppen konjugiert sind. Es existieren milde und lösungsmittelfreie Protokolle, die die Reaktion bei Raumtemperatur ermöglichen.[10]
Anwendungen: Die Produkte der Knoevenagel-Kondensation sind hochfunktionale Moleküle und wichtige Zwischenprodukte in der Synthese von Heterocyclen und anderen komplexen organischen Molekülen. Sie dienen oft als Michael-Akzeptoren in nachfolgenden Reaktionen.
Experimentelles Protokoll (Allgemein):
-
Reaktionsansatz: In einem Rundkolben werden Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamat (1 Äquiv.), die aktive Methylenverbindung (z.B. Malononitril, 1,1 Äquiv.) und ein Lösungsmittel wie Ethanol oder Toluol vorgelegt.
-
Ein basischer Katalysator wie Piperidin oder Ammoniumacetat (0,1 Äquiv.) wird zugegeben.
-
Die Reaktionsmischung wird unter Rückfluss erhitzt (die Temperatur hängt vom Lösungsmittel ab). Bei Verwendung eines Dean-Stark-Wasserabscheiders kann das entstehende Wasser entfernt werden, um das Gleichgewicht in Richtung der Produkte zu verschieben.
-
Der Reaktionsfortschritt wird mittels DC verfolgt. Die Reaktionszeit beträgt typischerweise 2-8 Stunden.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird das Lösungsmittel im Vakuum entfernt. Der Rückstand wird in einem organischen Lösungsmittel (z.B. Ethylacetat) aufgenommen und mit Wasser und gesättigter Kochsalzlösung gewaschen.
-
Die organische Phase wird über Natriumsulfat getrocknet und das Lösungsmittel wird im Vakuum entfernt.
-
Reinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie an Kieselgel gereinigt, um die gewünschte α,β-ungesättigte Verbindung zu erhalten.
Logischer Arbeitsablauf der Knoevenagel-Kondensation:
Abbildung 3: Schematischer Arbeitsablauf der Knoevenagel-Kondensation.
Datenzusammenfassung (Illustrativ)
Die folgende Tabelle fasst typische Ergebnisse für die beschriebenen Derivatisierungsreaktionen zusammen. Die genauen Ausbeuten und Reinheiten hängen von den spezifischen Substraten und den optimierten Reaktionsbedingungen ab.
| Reaktionstyp | Derivat-Klasse | Typische Ausbeute (%) | Reinheit (%) (nach Reinigung) | Analytische Methode |
| Reduktive Aminierung | Sekundäre/Tertiäre Amine | 65 - 90 | > 95 | NMR, LC-MS |
| Wittig-Reaktion | Alkene | 50 - 85 | > 95 | NMR, GC-MS |
| Knoevenagel-Kondensation | α,β-ungesättigte Nitrile/Ester | 70 - 95 | > 98 | NMR, IR, Schmelzpunkt |
Sicherheitshinweise: Bei allen beschriebenen experimentellen Verfahren sind die Standard-Sicherheitsvorkehrungen im Labor zu beachten. Dies umfasst das Tragen von persönlicher Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe) und das Arbeiten in einem gut belüfteten Abzug. Die verwendeten Chemikalien sollten gemäß den jeweiligen Sicherheitsdatenblättern gehandhabt werden. Insbesondere starke Basen wie n-BuLi und Reduktionsmittel wie NaBH(OAc)₃ erfordern besondere Vorsicht.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol: Scale-up Synthesis of Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate, a valuable heterocyclic building block for drug discovery and development. The described three-step synthesis is designed to be robust and scalable, commencing with the synthesis of 2-aminobenzothiazole, followed by Boc-protection, and culminating in a regioselective formylation at the C4-position using the Vilsmeier-Haack reaction. This protocol emphasizes safe laboratory practices and provides quantitative data to guide researchers in achieving high yields and purity.
Introduction
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules.[1] These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a formyl group onto the benzothiazole scaffold provides a versatile chemical handle for further molecular elaboration, making "this compound" a key intermediate for the synthesis of diverse compound libraries. This application note details a reliable, multi-step synthesis suitable for laboratory-scale production.
Overall Synthetic Scheme
The synthesis of this compound is accomplished in three sequential steps:
-
Synthesis of 2-Aminobenzothiazole: Cyclization of an appropriate precursor. For the purpose of scale-up, it is often more practical to procure this starting material from a commercial supplier.
-
Boc-Protection: Protection of the 2-amino group of 2-aminobenzothiazole using di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl benzo[d]thiazol-2-ylcarbamate.
-
Vilsmeier-Haack Formylation: Regioselective introduction of a formyl group at the 4-position of the benzothiazole ring system to afford the final product. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4]
Experimental Protocols
Step 1: Synthesis of Tert-butyl benzo[d]thiazol-2-ylcarbamate (Boc-protection)
Materials:
-
2-Aminobenzothiazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-aminobenzothiazole (e.g., 50.0 g, 0.333 mol) in anhydrous THF (500 mL) in a round-bottom flask, add 4-(dimethylamino)pyridine (DMAP) (4.07 g, 0.033 mol).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (80.0 g, 0.366 mol) in anhydrous THF (200 mL) to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (500 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford tert-butyl benzo[d]thiazol-2-ylcarbamate as a solid.
Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
Materials:
-
Tert-butyl benzo[d]thiazol-2-ylcarbamate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Ice-water bath
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Reflux condenser
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, cool anhydrous DMF (e.g., 100 mL) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (e.g., 30.5 mL, 0.328 mol) dropwise via the addition funnel, maintaining the temperature below 10 °C. This forms the Vilsmeier reagent.[3]
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of tert-butyl benzo[d]thiazol-2-ylcarbamate (e.g., 50.0 g, 0.200 mol) in anhydrous 1,2-dichloroethane (DCE) (300 mL) to the Vilsmeier reagent.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (500 g) with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 300 mL).
-
Combine the organic layers and wash with water (200 mL) and brine (200 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Quantitative Data Summary
| Parameter | Step 1: Boc-Protection | Step 2: Vilsmeier-Haack Formylation |
| Starting Material | 2-Aminobenzothiazole | Tert-butyl benzo[d]thiazol-2-ylcarbamate |
| Molecular Weight ( g/mol ) | 150.21 | 250.32 |
| Key Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Phosphorus oxychloride (POCl₃) / DMF |
| Molar Equivalents (Reagent) | 1.1 eq | 1.6 eq (POCl₃) |
| Solvent | Tetrahydrofuran (THF) | 1,2-Dichloroethane (DCE) |
| Reaction Temperature | 0 °C to Room Temperature | 80 °C |
| Reaction Time | 12-16 hours | 4-6 hours |
| Product | Tert-butyl benzo[d]thiazol-2-ylcarbamate | This compound |
| Product MW ( g/mol ) | 250.32 | 278.33 |
| Typical Yield (%) | 85-95% | 60-75% |
| Purity Assessment | TLC, ¹H NMR, LC-MS | TLC, ¹H NMR, LC-MS |
Visual Workflow
Caption: Synthetic workflow for the preparation of the target compound.
Safety Considerations
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
1,2-Dichloroethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate
This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the purification of Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound and structurally similar 2-aminobenzothiazole derivatives are column chromatography on silica gel and recrystallization.[1][2] The choice between these methods often depends on the nature and quantity of the impurities present.
Q2: What are potential impurities I should be aware of during the synthesis and purification?
A2: Potential impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted starting materials: Such as the corresponding 2-amino-4-formylbenzothiazole or excess di-tert-butyl dicarbonate (Boc-anhydride).
-
Over-formylation or side-reactions from formylation: If a Vilsmeier-Haack or similar formylation reaction is used, side products can occur depending on the reaction conditions.
-
Deprotection of the Boc group: The Boc (tert-butyloxycarbonyl) group is sensitive to acidic conditions, and its premature removal can lead to the formation of 2-amino-4-formylbenzothiazole.[2]
-
Oxidation of the aldehyde: The formyl group can be susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air.
Q3: My purified product shows low yield. What are the likely causes?
A3: Low yield can result from several factors during the purification process:
-
Loss during extraction: Inefficient extraction from the aqueous work-up can leave a significant amount of product in the aqueous phase.
-
Co-elution during chromatography: If the polarity of the impurities is very close to that of the product, it can be difficult to achieve good separation, leading to the discarding of mixed fractions.
-
Product precipitation during column chromatography: If the compound has low solubility in the chosen eluent, it may precipitate on the column, hindering elution.
-
Multiple recrystallization steps: While effective for achieving high purity, each recrystallization step inevitably leads to some loss of the product.
Q4: Can the Boc protecting group be cleaved during purification?
A4: Yes, the Boc group is labile under acidic conditions.[2] Care should be taken to avoid acidic conditions during work-up and purification. For instance, using silica gel for chromatography, which can be slightly acidic, may cause some deprotection if the compound is left on the column for an extended period. Using a neutralized silica gel or a different stationary phase like alumina could mitigate this issue.
Troubleshooting Guides
Problem 1: Difficulty in Removing a Persistent Impurity by Column Chromatography
Possible Cause: The impurity has a very similar polarity to the desired product.
Solutions:
-
Optimize the Eluent System:
-
Fine-tune the solvent ratio: Small adjustments to the ratio of polar to non-polar solvents in your eluent system (e.g., ethyl acetate/hexane) can significantly improve separation.
-
Try a different solvent system: If an ethyl acetate/hexane system is not effective, consider trying other solvent systems such as dichloromethane/methanol or toluene/acetone.
-
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (neutral or basic) or a reverse-phase silica gel (C18).
-
Recrystallization: If the product is a solid, recrystallization may be a more effective method for removing impurities with similar polarity.
Problem 2: The Compound "Oils Out" During Recrystallization
Possible Cause: The compound is melting before it dissolves completely in the hot solvent, or the solution is supersaturated.
Solutions:
-
Use a larger volume of solvent: This will ensure that the compound fully dissolves at the boiling point of the solvent.
-
Add a co-solvent: Introduce a second solvent in which the compound is more soluble to the primary recrystallization solvent.
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystallization.
Problem 3: The Product Degrades on the Silica Gel Column
Possible Cause: The silica gel is too acidic, causing the cleavage of the Boc protecting group.
Solutions:
-
Neutralize the silica gel: Prepare a slurry of silica gel in a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) and then pack the column.
-
Use a different stationary phase: Consider using neutral or basic alumina, or Florisil®.
-
Minimize contact time: Run the column as quickly as possible while still achieving good separation.
Data Presentation
Table 1: Typical Column Chromatography Conditions for Purification of Boc-Protected Aminobenzothiazole Derivatives.
| Stationary Phase | Eluent System | Gradient | Typical Rf of Product | Reference |
| Silica Gel | Ethyl Acetate / Hexane | 10-50% Ethyl Acetate | 0.3 - 0.5 | [2] |
| Silica Gel | Dichloromethane / Methanol | 1-5% Methanol | 0.4 - 0.6 | General Practice |
| Alumina (Neutral) | Ethyl Acetate / Toluene | 5-30% Ethyl Acetate | 0.3 - 0.5 | General Practice |
Table 2: Common Solvents for Recrystallization of Aromatic Aldehydes and Benzothiazole Derivatives.
| Solvent/Solvent System | Suitability | Comments |
| Ethanol | Good | Often a good starting point for moderately polar compounds. |
| Isopropanol | Good | Similar to ethanol, may offer different solubility characteristics. |
| Ethyl Acetate / Hexane | Excellent | A versatile solvent pair allowing for fine-tuning of polarity. |
| Dichloromethane / Hexane | Good | Suitable for less polar compounds. |
| Toluene | Good | Can be effective for aromatic compounds. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select a column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with the initial non-polar solvent mixture.
-
Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature.
-
Heat the mixture to the solvent's boiling point and observe if the solid dissolves.
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Mandatory Visualization
Caption: Experimental workflow for recrystallization.
Caption: Troubleshooting logic for purification challenges.
References
Technical Support Center: Synthesis of Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, particularly when using the Vilsmeier-Haack reaction for formylation.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is sensitive to moisture and can decompose if reagents or glassware are not anhydrous.[1] | Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous DMF and fresh, high-quality POCl₃. Prepare the Vilsmeier reagent at a low temperature (e.g., 0 °C) and use it immediately.[1] |
| Insufficiently Reactive Substrate: The electron-donating nature of the Boc-protected amino group should activate the benzothiazole ring for formylation. However, other substituents on the ring could potentially deactivate it. | For less reactive substrates, consider increasing the excess of the Vilsmeier reagent or raising the reaction temperature cautiously. Monitor the reaction progress by TLC to avoid decomposition.[1] | |
| Incomplete Reaction: The reaction time or temperature may not be sufficient for the formylation to go to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80°C) might be necessary.[1] | |
| Product Decomposition During Work-up: The aldehyde product or the Boc-protecting group may be sensitive to harsh work-up conditions, such as strongly acidic or basic environments, or high temperatures. The Boc group is known to be cleaved under strong acidic conditions.[2] | Perform the aqueous work-up at low temperatures (e.g., using an ice bath). Use a mild base like sodium bicarbonate or sodium acetate for neutralization.[3] Avoid excessive heating during solvent evaporation. | |
| Formation of Multiple Products (Observed on TLC/NMR) | Di-formylation: An excess of the Vilsmeier reagent or prolonged reaction times at elevated temperatures can lead to the introduction of a second formyl group on the benzothiazole ring. | Optimize the stoichiometry of the Vilsmeier reagent; a slight excess (e.g., 1.1-1.5 equivalents) is often sufficient.[4] Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Hydrolysis of Boc Group: The acidic nature of the Vilsmeier-Haack reaction or acidic work-up conditions can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group, resulting in the formation of 2-amino-4-formylbenzothiazole. | Maintain anhydrous conditions during the reaction to minimize the presence of acidic byproducts. Use a mild base for neutralization during work-up. If deprotection is significant, consider reprotecting the crude product or using a more acid-stable protecting group if the synthesis allows. | |
| Formation of N-formylated Side Product: In some cases, formylation can occur on the nitrogen of the carbamate.[5] | This is generally less likely for a Boc-protected amine due to steric hindrance and the delocalization of the nitrogen lone pair into the carbonyl group. However, if observed, purification by column chromatography should separate it from the desired C-formylated product. | |
| Incomplete Hydrolysis of the Iminium Intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which is then hydrolyzed to the aldehyde during aqueous work-up.[4][6] Incomplete hydrolysis can leave the iminium salt or a partially hydrolyzed intermediate as an impurity. | Ensure thorough mixing and sufficient time during the aqueous work-up. Adjusting the pH to be slightly basic can facilitate the hydrolysis. | |
| Formation of a Dark, Tarry Residue | Reaction Overheating: The formation of the Vilsmeier reagent and the formylation reaction itself can be exothermic. Uncontrolled temperature can lead to polymerization and decomposition of the starting material and product. | Maintain strict temperature control throughout the reaction, especially during the addition of POCl₃ to DMF and the addition of the substrate. Use an ice bath or other cooling methods to manage the reaction temperature.[1] |
| Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions leading to tar formation. | Use high-purity, anhydrous solvents and reagents. Purify the starting "Tert-butyl benzo[d]thiazol-2-ylcarbamate" if necessary. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the aqueous phase: This can be an issue if the product has polar impurities. | After neutralization, extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. A brine wash of the combined organic layers can help to remove residual water and some polar impurities. |
| Co-elution of impurities during column chromatography: Side products with similar polarity to the desired product can make purification challenging. | Optimize the solvent system for column chromatography. A gradual gradient elution can improve separation. If impurities persist, consider recrystallization as an alternative or additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most probable and widely used method for introducing a formyl group onto an electron-rich heterocyclic system like Tert-butyl benzo[d]thiazol-2-ylcarbamate is the Vilsmeier-Haack reaction.[7][8] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][6]
Q2: What is the Vilsmeier reagent and how is it prepared?
A2: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[1] It is typically prepared in situ by the slow, controlled addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions.[1] The reaction is exothermic and should be handled with care.
Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
A3: The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. The reaction should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction mixture with ice or water should be done slowly and carefully to control the exothermic reaction.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an organic solvent, and then spotted on a TLC plate against the starting material.
Q5: At which position on the benzothiazole ring is formylation expected to occur?
A5: For Tert-butyl benzo[d]thiazol-2-ylcarbamate, the formylation is expected to occur on the benzene ring of the benzothiazole system. The Boc-protected amino group at the 2-position is an electron-donating group, which activates the aromatic ring for electrophilic substitution. The formylation will likely be directed to the positions ortho and para to the activating thiazole nitrogen and sulfur. Based on the directing effects and steric hindrance, the C4 and C6 positions are the most likely sites for formylation. The desired product is the 4-formyl isomer. The regioselectivity can sometimes be influenced by reaction conditions.[4][6]
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[9]
-
-
Formylation Reaction:
-
Dissolve Tert-butyl benzo[d]thiazol-2-ylcarbamate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, the reaction mixture may be stirred at room temperature or heated (e.g., 60-90 °C) depending on the reactivity of the substrate. Monitor the reaction progress by TLC.[9]
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of a mild base such as sodium bicarbonate or sodium acetate until the pH is approximately 7-8.[9]
-
Stir the mixture for a period to allow for the complete hydrolysis of the intermediate iminium salt to the aldehyde.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
-
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Formylation of Benzothiazole Rings
Welcome to the technical support center for the formylation of benzothiazole rings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of formylated benzothiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for formylating a benzothiazole ring?
A1: The three most common methods for introducing a formyl group onto a benzothiazole ring are the Vilsmeier-Haack reaction, the Duff reaction, and the Rieche reaction. The choice of method often depends on the substituents already present on the benzothiazole ring and the desired regioselectivity.
Q2: I am not getting any product in my Vilsmeier-Haack formylation of a benzothiazole derivative. What could be the problem?
A2: A complete lack of product in a Vilsmeier-Haack reaction often points to an issue with the Vilsmeier reagent itself. This reagent, formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is sensitive to moisture. Ensure that all your reagents and glassware are anhydrous. Using freshly distilled POCl₃ and dry DMF is crucial for success. Another possibility is that your benzothiazole substrate is too deactivated (e.g., contains strong electron-withdrawing groups) for the relatively mild Vilsmeier reagent to react.
Q3: My Vilsmeier-Haack reaction is producing multiple products. How can I improve the selectivity?
A3: The formation of multiple products, such as different regioisomers or diformylated compounds, is a common challenge. To improve selectivity, you can try optimizing the reaction temperature; lower temperatures often favor the formation of a single isomer. Adjusting the stoichiometry of the Vilsmeier reagent is also important, as using a large excess can lead to side reactions. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) can help you determine the optimal reaction time to maximize the desired product and minimize byproducts.
Q4: I am attempting a Duff reaction on a hydroxy-substituted benzothiazole, but the yield is very low. What are the typical issues with this reaction?
A4: The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, is known for being generally inefficient and can have low to moderate yields.[1] For hydroxy-substituted benzothiazoles, formylation occurs preferentially at the ortho position to the hydroxyl group.[2] Low yields can result from the formation of polymeric side products or incomplete reaction. To optimize the Duff reaction, you can try varying the acid catalyst (e.g., acetic acid, trifluoroacetic acid) and adjusting the reaction temperature and time.
Q5: What are the main challenges when using the Rieche formylation for benzothiazoles?
A5: The Rieche formylation uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄). This method is suitable for electron-rich aromatic compounds.[3][4] A major challenge is the handling of the reagents, which are corrosive and moisture-sensitive. For benzothiazoles, especially those with electron-withdrawing groups, the reaction may be sluggish or fail altogether. Side reactions, such as chlorination of the aromatic ring, can also occur.[5]
Troubleshooting Guides
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich heterocycles.[6][7][8]
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield | 1. Inactive Vilsmeier reagent due to moisture. 2. Benzothiazole ring is deactivated by electron-withdrawing groups. 3. Reaction temperature is too low. | 1. Ensure all glassware is oven-dried. Use anhydrous DMF and freshly distilled POCl₃. 2. Consider using a more reactive formylation method if the substrate is highly deactivated. 3. Gradually increase the reaction temperature and monitor by TLC. |
| Multiple Products (Regioisomers or Di-formylation) | 1. Reaction temperature is too high. 2. Excess Vilsmeier reagent. | 1. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Use a stoichiometric amount of the Vilsmeier reagent relative to the benzothiazole substrate. |
| Formation of a Dark, Tarry Residue | 1. Reaction overheating. 2. Impurities in starting materials. | 1. Maintain strict temperature control, especially during the addition of POCl₃ to DMF. 2. Use purified starting materials and high-purity solvents. |
| Side reaction at 2-amino group | The exocyclic amino group is also nucleophilic and can react with the Vilsmeier reagent. | 1. Lower the reaction temperature to favor C-formylation. 2. Protect the amino group before the formylation reaction. |
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylbenzothiazole
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Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-methylbenzothiazole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the 2-methylbenzothiazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution to pH 7-8 with a saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Duff Reaction
The Duff reaction is a classic method for the ortho-formylation of phenols and other electron-rich aromatic compounds using hexamethylenetetramine (HMTA).[2]
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Inefficient reaction pathway. 2. Formation of polymeric byproducts. 3. Substrate is not sufficiently activated. | 1. This is a known limitation of the Duff reaction; consider alternative methods for higher yields. 2. Optimize reaction time and temperature to minimize polymerization. 3. The Duff reaction works best on highly electron-rich benzothiazoles (e.g., with hydroxyl or methoxy groups). |
| Formation of Multiple Isomers | Reaction at other activated positions on the benzothiazole ring. | The Duff reaction generally shows good ortho-selectivity to activating groups. If other isomers are formed, purification by column chromatography is necessary. |
Experimental Protocol: Duff Reaction on 6-Methoxybenzothiazole
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In a round-bottom flask, dissolve 6-methoxybenzothiazole (1 equivalent) and hexamethylenetetramine (HMTA, 1.5 equivalents) in glacial acetic acid.
-
Heat the reaction mixture to reflux (around 120 °C) for several hours (e.g., 4-8 hours), monitoring the reaction progress by TLC.
-
Cool the reaction mixture and pour it into a beaker of ice water.
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Acidify the mixture with hydrochloric acid and heat to hydrolyze the intermediate.
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Cool the mixture and extract the product with a suitable organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Rieche Formylation
The Rieche formylation is another method that can be used for electron-rich aromatic systems.[3][4]
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield | 1. Moisture sensitivity of reagents (dichloromethyl methyl ether and TiCl₄). 2. Benzothiazole substrate is not electron-rich enough. | 1. Conduct the reaction under strictly anhydrous conditions with dry solvents. 2. This method is not well-suited for benzothiazoles with electron-withdrawing groups. |
| Formation of Chlorinated Byproducts | Side reaction of the Lewis acid with the aromatic ring. | Use a milder Lewis acid or optimize the reaction temperature and time to minimize this side reaction. |
| Dimerization of the Aromatic Rings | A potential side reaction leading to diphenylmethanol-type byproducts.[2] | This is an inherent possibility with this method, and purification is required to separate the desired product. |
Experimental Protocol: Rieche Formylation of a Benzothiazole Derivative
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In a flame-dried, three-necked flask under an inert atmosphere, dissolve the benzothiazole derivative (1 equivalent) in a dry, inert solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add titanium tetrachloride (TiCl₄, 1.1 equivalents) dropwise to the solution.
-
Stir the mixture for a short period at 0 °C.
-
Add dichloromethyl methyl ether (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to proceed at 0 °C or room temperature, monitoring by TLC.
-
Quench the reaction by carefully adding it to a mixture of ice and water.
-
Separate the organic layer, wash with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Data Summary
The following table provides a general comparison of the three common formylation methods. Please note that yields are highly dependent on the specific benzothiazole substrate and reaction conditions.
| Formylation Method | Typical Substrates | General Yield Range | Key Advantages | Common Disadvantages |
| Vilsmeier-Haack | Electron-rich benzothiazoles | Moderate to High | Mild conditions, versatile, good for many heterocycles. | Sensitive to moisture, may give multiple products. |
| Duff Reaction | Highly activated benzothiazoles (e.g., hydroxy-substituted) | Low to Moderate | Good ortho-selectivity to activating groups. | Generally low yields, potential for polymerization.[1] |
| Rieche Reaction | Electron-rich benzothiazoles | Moderate | Can be effective for certain substrates. | Harsh and moisture-sensitive reagents, potential for side reactions like chlorination.[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. synarchive.com [synarchive.com]
- 4. Rieche formylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Improving the stability of "Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability and handling of "Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate" during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, providing potential causes and recommended solutions.
Issue 1: Unexpected Deprotection of the Boc Group
-
Symptom: You observe the formation of 2-amino-4-formylbenzo[d]thiazole in your reaction mixture or upon storage, confirmed by techniques like LC-MS or NMR spectroscopy.
-
Potential Causes:
-
Acidic Conditions: The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acidic environments.[1][2][3][4] Even trace amounts of acid in your solvents or reagents can lead to its cleavage.
-
Elevated Temperatures: Prolonged exposure to high temperatures can cause thermal decomposition of the Boc group.[5][6][7][8]
-
-
Solutions:
| Experimental Parameter | Recommendation | Rationale |
| Solvents | Use anhydrous, high-purity solvents. If necessary, pass solvents through a column of activated neutral alumina to remove acidic impurities. | To minimize acid-catalyzed hydrolysis of the Boc group. |
| Reagents | Ensure all reagents are free from acidic contaminants. Use freshly opened bottles or purify reagents if necessary. | To prevent inadvertent introduction of acids into the reaction mixture. |
| Reaction pH | If compatible with your reaction, maintain a neutral or slightly basic pH by using non-nucleophilic bases like proton sponge or Hunig's base (DIPEA). | The Boc group is generally stable under basic conditions.[2][9] |
| Temperature | Conduct reactions at the lowest effective temperature. Avoid prolonged heating. | To prevent thermal cleavage of the Boc group.[5][7] |
| Work-up | Use mild aqueous bases (e.g., saturated sodium bicarbonate solution) during aqueous work-up to neutralize any adventitious acid. | To protect the Boc group during extraction and purification steps. |
Issue 2: Unwanted Reactions of the Formyl Group
-
Symptom: You observe byproducts resulting from the oxidation, reduction, or nucleophilic attack on the aldehyde functionality.
-
Potential Causes:
-
Oxidation: The formyl group can be easily oxidized to a carboxylic acid, especially in the presence of air (autoxidation) or oxidizing agents.
-
Reduction: Reducing agents in the reaction mixture can convert the formyl group to a primary alcohol.
-
Nucleophilic Addition: The formyl group is an electrophile and can react with nucleophiles present in the reaction mixture (e.g., amines, alcohols, water).[10][11] While aromatic aldehydes are generally less reactive than aliphatic ones, the electron-withdrawing nature of the benzothiazole ring can enhance the electrophilicity of the carbonyl carbon.[1]
-
-
Solutions:
| Experimental Parameter | Recommendation | Rationale |
| Atmosphere | Perform reactions under an inert atmosphere (e.g., nitrogen or argon). | To prevent air oxidation of the aldehyde. |
| Reagent Purity | Use purified reagents to avoid contaminants that could act as oxidizing or reducing agents. | To maintain the integrity of the formyl group. |
| Nucleophiles | If the presence of nucleophiles is unavoidable, consider protecting the aldehyde as an acetal. This can be reversed under controlled acidic conditions. | To temporarily mask the reactivity of the formyl group. |
| Solvent Choice | Avoid using protic solvents like methanol or ethanol if strong nucleophiles are present, as they can participate in nucleophilic addition reactions. | To minimize side reactions with the solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored under the following conditions:
-
Temperature: -20°C is recommended for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation of the formyl group.
-
Light: Protect from light, as it can potentially catalyze degradation.
-
Moisture: Store in a tightly sealed container with a desiccant to prevent hydrolysis.
Q2: I need to perform a reaction under acidic conditions. How can I do so without cleaving the Boc group?
A2: While the Boc group is generally acid-labile, its rate of cleavage is dependent on the acid strength and temperature. For reactions requiring mildly acidic conditions, you might be able to proceed by carefully controlling the reaction time and temperature. However, it is generally advisable to choose an alternative synthetic route that avoids acidic conditions if the Boc group needs to be retained. If acidic conditions are unavoidable, consider using a more acid-stable protecting group for the amine.
Q3: Can I use protic solvents like methanol or ethanol with this compound?
A3: The use of protic solvents should be approached with caution. While the compound is soluble in many organic solvents, protic solvents can act as nucleophiles and react with the formyl group, especially in the presence of acid or base catalysts, to form hemiacetals or acetals.[10] If your experimental conditions are strictly neutral and anhydrous, short exposure to protic solvents at low temperatures may be acceptable. However, for prolonged reactions or at elevated temperatures, it is safer to use aprotic solvents.
Q4: My compound is showing a new impurity after a few days at room temperature. What could it be?
A4: The most likely impurity is the corresponding carboxylic acid, formed by the oxidation of the formyl group. This can happen even with exposure to atmospheric oxygen. Storing the compound under an inert atmosphere and at low temperatures can significantly slow down this degradation process. Another possibility is the slow hydrolysis of the Boc group if exposed to acidic moisture.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Involving this compound
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Dissolve this compound in an appropriate anhydrous aprotic solvent (e.g., THF, DCM, Toluene). Add other reagents sequentially via syringe or cannula.
-
Temperature Control: Maintain the desired reaction temperature using a suitable cooling or heating bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a suitable reagent. If an aqueous work-up is required, use a pre-cooled, degassed, and neutralized aqueous solution.
-
Purification: Purify the product using flash column chromatography on silica gel, using a non-acidic eluent system.
Visualizations
Caption: Troubleshooting logic for stability issues.
Caption: Recommended experimental workflow.
References
- 1. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis [wisdomlib.org]
- 7. Aldehyde - Wikipedia [en.wikipedia.org]
- 8. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]
- 10. (A) Aromatic aldehydes are more reactive than aliphatic aldehydes.(R) Polarity of carbonyl group is more in benzaldehyde. [infinitylearn.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate
This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the synthesis of tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate, a key intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis is typically a two-step process. First, the commercially available 2-aminobenzothiazole is protected with a tert-butyloxycarbonyl (Boc) group to yield tert-butyl benzo[d]thiazol-2-ylcarbamate. This intermediate is then formylated to introduce the aldehyde group at the 4-position of the benzothiazole ring.
Q2: Which formylation method is most suitable for this synthesis?
Several formylation methods can be considered for aromatic compounds, including the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions. The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (commonly generated from DMF and POCl₃), is often employed for the formylation of electron-rich heterocyclic compounds like benzothiazoles.[1][2][3][4] However, careful optimization is crucial to prevent the deprotection of the acid-labile Boc group.
Q3: What are the expected challenges in this synthesis?
Potential challenges include:
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Low yield during Boc protection: Incomplete reaction or side product formation can lower the yield of the protected intermediate.
-
Deprotection of the Boc group: The acidic conditions of some formylation reactions can cleave the Boc protecting group.[5]
-
Poor regioselectivity during formylation: The formyl group may add to other positions on the benzothiazole ring, leading to a mixture of isomers. The Boc-protected amino group at the 2-position and the thiazole ring itself will direct the substitution.
-
Difficult purification: Separating the desired product from starting materials, side products, and isomers can be challenging.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
Problem 1: Low Yield of tert-butyl benzo[d]thiazol-2-ylcarbamate (Boc Protection Step)
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the equivalents of di-tert-butyl dicarbonate (Boc₂O). A slight excess (e.g., 1.1 to 1.5 equivalents) is often used. |
| Degradation of Boc₂O | - Use fresh, high-quality Boc₂O. Store it properly according to the manufacturer's instructions.- Add Boc₂O portion-wise to the reaction mixture to control the reaction temperature. |
| Insufficient base | - Ensure at least a stoichiometric amount of a suitable base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is used. DMAP can also act as a catalyst. |
| Inappropriate solvent | - Use an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to ensure good solubility of reactants. |
| Moisture in the reaction | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Deprotection of the Boc Group During Formylation
| Potential Cause | Suggested Solution |
| Harsh acidic conditions | - Vilsmeier-Haack: Carefully control the reaction temperature, keeping it as low as possible (e.g., 0 °C). Reduce the reaction time. Use a milder Vilsmeier reagent if possible.- Alternative Formylation: Consider the Duff reaction, which uses hexamine in an acidic medium, or other ortho-formylation methods that might be more compatible with the Boc group.[6] |
| Prolonged reaction time | - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize exposure to acidic conditions. |
| Aqueous workup with strong acid | - Use a mild acidic solution (e.g., saturated ammonium chloride) or a buffered solution for the workup. |
Problem 3: Poor Regioselectivity in the Formylation Step
| Potential Cause | Suggested Solution |
| Steric hindrance | - The Boc-protected amino group at the 2-position is bulky and will influence the position of electrophilic attack. The 4-position is generally favored due to electronic effects, but other isomers (e.g., at the 7-position) may form. |
| Reaction conditions | - Optimize the reaction temperature and the choice of formylating agent and solvent. Different conditions can favor the formation of different isomers. |
| Thermodynamic vs. kinetic control | - Lower reaction temperatures generally favor the kinetically controlled product, which may lead to higher regioselectivity. |
Experimental Protocols
Step 1: Synthesis of tert-butyl benzo[d]thiazol-2-ylcarbamate (Boc Protection)
Materials:
-
2-Aminobenzothiazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
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Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-aminobenzothiazole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.1 eq) in anhydrous THF dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl benzo[d]thiazol-2-ylcarbamate as a solid.
Table 1: Boc Protection Reaction Parameters
| Parameter | Recommended Condition |
| Solvent | Anhydrous THF or DCM |
| Base | DMAP (catalytic) / Triethylamine |
| Temperature | 0 °C to Room Temperature |
| Boc₂O Equivalents | 1.1 - 1.5 |
| Reaction Time | 12 - 24 hours |
Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
Materials:
-
tert-butyl benzo[d]thiazol-2-ylcarbamate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DMF.
-
Cool the DMF to 0 °C in an ice-salt bath.
-
Add POCl₃ (1.5 - 2.0 eq) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve tert-butyl benzo[d]thiazol-2-ylcarbamate (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Table 2: Vilsmeier-Haack Formylation Reaction Parameters
| Parameter | Recommended Condition |
| Formylating Agent | Vilsmeier Reagent (DMF/POCl₃) |
| Solvent | Anhydrous DCM / DMF |
| Temperature | 0 °C to Room Temperature |
| POCl₃ Equivalents | 1.5 - 2.0 |
| Reaction Time | 2 - 6 hours |
Visual Guides
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for reaction optimization.
Caption: Directing effects in the formylation of the intermediate.
References
- 1. Vilsmeier-Haack reaction: Significance and symbolism [wisdomlib.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting the Boc Protection of Formylbenzothiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the tert-butyloxycarbonyl (Boc) protection of formylbenzothiazoles. The inherent chemical functionalities of this substrate present unique challenges, including the potential for low reactivity of the benzothiazole nitrogen and competing side reactions involving the aldehyde group.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc protection of formylbenzothiazole failing or giving low yields?
A1: The low reactivity of the benzothiazole nitrogen is a primary cause for incomplete or failed Boc protection. The electron-withdrawing nature of the benzothiazole ring system, further compounded by the formyl substituent, reduces the nucleophilicity of the nitrogen atom, making it less reactive towards di-tert-butyl dicarbonate (Boc-anhydride). Standard reaction conditions may be insufficient to drive the reaction to completion.
Q2: I'm observing multiple unexpected products in my reaction mixture. What could they be?
A2: The presence of a formyl group introduces the possibility of several base-catalyzed side reactions, especially if you are using bases like triethylamine (TEA) or a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). Potential side products include:
-
Aldol condensation products: If the formylbenzothiazole has acidic α-protons, it can undergo self-condensation in the presence of a base.
-
Cannizzaro reaction products: In the presence of a strong base and in the absence of α-protons, the formyl group can disproportionate into a primary alcohol and a carboxylic acid.[1]
-
Products from reaction with DMAP or other nucleophiles: The aldehyde carbonyl is electrophilic and can potentially react with nucleophilic catalysts or impurities.
Q3: Can the formyl group itself react with Boc-anhydride?
A3: While Boc-anhydride is primarily used to protect amines, it can in some instances react with other nucleophiles. However, direct reaction with an aldehyde under typical Boc protection conditions is not a commonly reported side reaction. The more significant issue is the reactivity of the aldehyde under the basic or catalytic conditions used to facilitate the N-Boc protection.
Troubleshooting Guide
Problem 1: Low or No Conversion to the N-Boc Product
Possible Cause: Insufficient nucleophilicity of the benzothiazole nitrogen.
Solutions:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the low reactivity. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Use a Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a more potent acylating agent when it reacts with Boc-anhydride.
-
Employ Stronger, Non-Nucleophilic Bases: Instead of triethylamine, consider using a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) in stoichiometric amounts to deprotonate the benzothiazole nitrogen and increase its nucleophilicity. Use with caution, as this can also promote aldehyde side reactions.
-
Alternative Solvents: The choice of solvent can influence reaction rates. Aprotic polar solvents like acetonitrile or DMF might be more effective than less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Problem 2: Formation of Multiple Byproducts
Possible Cause: Base-catalyzed side reactions of the formyl group.
Solutions:
-
Minimize Base Concentration: Use only a catalytic amount of a non-nucleophilic base if possible. If a stoichiometric amount is required, add it slowly at a low temperature to control the reaction rate and minimize side reactions.
-
Avoid Strong Nucleophilic Bases: If aldol or Cannizzaro-type products are observed, avoid strong bases like sodium hydroxide or potassium hydroxide. Opt for milder conditions.
-
Reaction without Base: Attempt the reaction with only Boc-anhydride and a catalyst like DMAP in a non-polar solvent. This minimizes the presence of a strong base that can trigger aldehyde side reactions.
-
Careful Workup: During the workup, avoid strongly basic or acidic conditions if the desired product is sensitive. A neutral workup with water and an organic solvent is often preferred.
Experimental Protocols
Protocol 1: Standard DMAP-Catalyzed Boc Protection
This protocol is a starting point for the N-Boc protection of formylbenzothiazoles, aiming to enhance the reactivity of the nitrogen while minimizing side reactions.
-
Dissolution: Dissolve the formylbenzothiazole (1.0 eq) in anhydrous acetonitrile or dichloromethane (DCM) (0.1-0.5 M).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2-1.5 eq) to the solution.
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If no reaction is observed after several hours, consider gently heating to 40-50 °C.
-
Workup: Once the reaction is complete, dilute the mixture with the reaction solvent and wash with a mild aqueous acid (e.g., 5% citric acid solution) to remove DMAP, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Boc Protection using a Non-Nucleophilic Base
This protocol is for substrates that are particularly unreactive and may require a stronger base to facilitate the reaction.
-
Dissolution: Dissolve the formylbenzothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) or acetonitrile (0.1-0.5 M).
-
Base Addition: Cool the solution to 0 °C and add 1,8-Diazabicycloundec-7-ene (DBU) (1.1 eq) dropwise.
-
Boc-Anhydride Addition: After stirring for 10-15 minutes at 0 °C, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
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Workup: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Troubleshooting Guide for Boc Protection of Formylbenzothiazoles
| Problem | Possible Cause | Recommended Solution | Key Parameters to Monitor |
| Low to No Reaction | Low nucleophilicity of benzothiazole nitrogen. | 1. Add catalytic DMAP (0.1-0.2 eq).2. Increase reaction temperature (40-50 °C).3. Use a stronger, non-nucleophilic base (e.g., DBU). | Reaction progress (TLC/LC-MS), temperature. |
| Multiple Products | Aldehyde side reactions (Aldol, Cannizzaro). | 1. Use catalytic, non-nucleophilic base.2. Run the reaction at lower temperatures (0 °C to RT).3. Avoid strong bases (e.g., NaOH, KOH). | Byproduct formation (TLC/LC-MS). |
| Incomplete Reaction with DMAP | Steric hindrance or highly deactivated ring. | 1. Increase equivalents of Boc₂O (up to 2.0 eq).2. Increase reaction time.3. Switch to a more polar aprotic solvent (e.g., DMF). | Starting material consumption. |
| Product Decomposition | Sensitivity to reaction or workup conditions. | 1. Use milder conditions (lower temperature, less base).2. Perform a neutral aqueous workup. | Product spot integrity on TLC. |
Visualizations
Boc Protection Troubleshooting Workflow
Caption: Troubleshooting workflow for Boc protection.
Potential Side Reactions of the Formyl Group
Caption: Potential side reactions of the formyl group.
References
Technical Support Center: Purification of Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate. Our aim is to help you identify and resolve common impurities and handling issues encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2-amino-4-formylbenzothiazole, byproducts from the Boc-protection step like di-tert-butyl dicarbonate (Boc₂O) and its breakdown products, and compounds where the Boc group has been inadvertently removed. Over-oxidation of the formyl group to a carboxylic acid can also occur under certain conditions.
Q2: My purified product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?
A2: A persistent color in the final product often indicates the presence of highly colored impurities, which may not be easily removed by standard recrystallization alone.[1] One common cause is the formation of oxidation or polymerization byproducts of thiophenol derivatives used in the synthesis.[2] To address this, a decolorization step using activated charcoal during recrystallization is recommended.[1]
Q3: The melting point of my purified product is broad. What does this indicate?
A3: A broad melting point range is a strong indicator that the product is still impure or contains residual solvent.[1] It is advisable to re-purify the product, potentially using an alternative method. For instance, if recrystallization was used, column chromatography might be more effective at separating structurally similar impurities.[1] Additionally, ensure the product is thoroughly dried under a high vacuum to eliminate any trapped solvent.[1]
Q4: What are the recommended storage conditions for this compound?
A4: Due to the thermal lability of the Boc-protecting group, it is recommended to store the compound at low temperatures, such as –20°C, under an inert atmosphere to prevent degradation. The formyl group can also be susceptible to oxidation, so storage protected from light and air is advisable.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Low Yield After Purification
Q: I am experiencing a significant loss of product during purification. What are the possible reasons and how can I improve the recovery?
A: Low recovery can stem from several factors, particularly during recrystallization or column chromatography.
-
Recrystallization:
-
Product too soluble in cold solvent: This will lead to a significant amount of your product remaining in the mother liquor.[1] To mitigate this, ensure you are using a minimal amount of hot solvent to dissolve the crude product. You can also try a different solvent system where the product has lower solubility at cold temperatures.
-
Premature crystallization: If the product crystallizes too quickly during hot filtration, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.
-
-
Column Chromatography:
-
Incorrect solvent system: If the eluent is too polar, your compound may elute too quickly with impurities. Conversely, if it's not polar enough, the product may not elute at all or result in significant tailing. Optimize the solvent system using thin-layer chromatography (TLC) beforehand.
-
Product streaking on the column: This can be due to overloading the column or poor solubility in the eluent.
-
Issue 2: Presence of Starting Material in the Final Product
Q: TLC analysis of my final product shows a spot corresponding to the starting material (2-amino-4-formylbenzothiazole). How can I remove it?
A: The presence of unreacted starting material is a common issue. Since the starting material has a free amino group, it is more polar than the Boc-protected product.
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Column Chromatography: This is the most effective method for separating the less polar desired product from the more polar starting material. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, should provide good separation.
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Acid-Base Extraction: An acid wash can be effective as a preliminary purification step.[2] Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a dilute acid (e.g., 1 M HCl). The basic amino group of the starting material will be protonated, causing it to move into the aqueous layer, while the Boc-protected product remains in the organic layer.
Issue 3: Oily Precipitate Instead of Crystals During Recrystallization
Q: When I try to recrystallize my product, it oils out instead of forming solid crystals. What should I do?
A: The formation of an oily precipitate during recrystallization can be caused by the solution being too supersaturated or the cooling rate being too fast.[1]
-
Reheat and add more solvent: Reheat the solution until the oil redissolves completely.[1] Add a small amount of additional hot solvent to reduce the saturation.[1]
-
Slow cooling: Allow the solution to cool down to room temperature slowly, and then place it in an ice bath or refrigerator to induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.
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Change solvent system: If the problem persists, the chosen solvent may not be ideal.[1] Experiment with different solvent systems.
Data Presentation
The following table presents illustrative data for the purification of crude this compound.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Recovery Rate | Key Impurities Removed |
| Recrystallization (Ethanol/Water) | ~85% | ~95% | ~70% | Unreacted Boc₂O, some starting material |
| Column Chromatography (Silica Gel) | ~85% | >99% | ~85% | Starting material, de-protected product, polar byproducts |
| Acid-Base Extraction followed by Recrystallization | ~85% | ~97% | ~75% | Starting material and other basic impurities |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully load the dried silica gel with the adsorbed product onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid product.
-
Drying: Dry the solid product under a high vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.[2]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal to the hot solution and heat for a few minutes.[1][2]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and charcoal, if used).[2]
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under a high vacuum.
Visualizations
References
Preventing decomposition of "Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of "Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate".
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the handling, storage, and use of "this compound".
Q1: I observe a change in the color of my solid "this compound" from white/off-white to yellow or brown. What could be the cause?
A1: A color change often indicates decomposition. The formyl (aldehyde) group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid and other colored impurities. This process can be accelerated by exposure to air (oxygen) and light.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light in a tightly sealed container.
-
Check Storage Temperature: For long-term storage, it is recommended to keep the compound at low temperatures, such as -20°C.
-
Assess Purity: Use analytical techniques like HPLC or TLC to check the purity of the material and identify potential impurities.
Q2: My NMR spectrum shows unexpected peaks, including a broad singlet around 10-12 ppm and the disappearance or reduction of the tert-butyl signal.
A2: This spectral change suggests two potential decomposition pathways:
-
Oxidation of the formyl group: The appearance of a broad singlet in the 10-12 ppm region is characteristic of a carboxylic acid proton, indicating the aldehyde has been oxidized to a carboxylic acid.
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Deprotection of the Boc group: The reduction or disappearance of the characteristic tert-butyl signal (around 1.5 ppm) and the potential appearance of new aromatic amine signals suggest the loss of the tert-butyloxycarbonyl (Boc) protecting group. This is typically caused by exposure to acidic conditions.
Troubleshooting Steps:
-
Review Experimental Conditions: Ensure that no acidic reagents or solvents were inadvertently introduced. Traces of acid can catalyze the removal of the Boc group.
-
Solvent Purity: Use high-purity, anhydrous solvents, as acidic impurities can be present in lower-grade solvents.
-
Inert Atmosphere: As mentioned, oxidation is a likely issue. Always handle the compound under an inert atmosphere.
Q3: I am seeing a decrease in the yield of my reaction where "this compound" is a starting material. How can I be sure the starting material is not degrading?
A3: A decrease in reaction yield can be due to the degradation of the starting material before or during the reaction. Both the Boc-carbamate and the formyl group can be sensitive to certain reaction conditions.
Troubleshooting Steps:
-
Confirm Purity Before Use: Always check the purity of the starting material by an appropriate analytical method (e.g., NMR, LC-MS) before setting up a reaction.
-
Mind the Reaction Temperature: Although a similar compound, tert-butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate, shows thermal decomposition only at high temperatures (~180–200°C), prolonged heating at moderately elevated temperatures could still lead to gradual degradation[1]. If your reaction requires heat, consider running it for the minimum necessary time.
-
pH Control: Avoid strongly acidic or basic conditions if possible, as these can promote the hydrolysis of the carbamate or side reactions with the aldehyde. The Boc group is particularly labile to strong acids[1].
Stability Data Summary
The following table summarizes the known and predicted stability of "this compound" based on data for analogous compounds and general chemical principles.
| Parameter | Condition | Stability Profile | Recommendations |
| Thermal Stability | High Temperature | A similar compound, tert-butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate, decomposes at approximately 180-200°C[1]. | Avoid prolonged heating. For long-term storage, -20°C is recommended[1]. |
| Acid Stability | Strong Acids (e.g., TFA, HCl) | The Boc group is highly labile to strong acids, leading to deprotection[1]. | Avoid exposure to acidic conditions. Use non-acidic solvents and reagents. |
| Base Stability | Strong Bases (e.g., NaOH, KOH) | The Boc group is generally stable to basic conditions. However, the formyl group may undergo side reactions such as Cannizzaro reaction in the presence of strong bases. | Use mild bases when possible. |
| Oxidative Stability | Air/Oxygen | The formyl group is prone to oxidation to the corresponding carboxylic acid. | Handle and store under an inert atmosphere (e.g., nitrogen or argon). |
| Photostability | UV/Visible Light | Aromatic aldehydes can be sensitive to light, leading to decomposition or side reactions. | Store in amber vials or otherwise protect from light. |
| Hydrolytic Stability | Water/Moisture | Generally stable, but prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to slow hydrolysis. | Store in a desiccated environment. |
Experimental Protocol: Stability Assessment
This protocol outlines a general procedure to assess the stability of "this compound" under various stress conditions.
Objective: To determine the stability of the compound under thermal, photolytic, and pH-stressed conditions.
Materials:
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This compound
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HPLC grade solvents (e.g., acetonitrile, water, methanol)
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Buffers of various pH (e.g., pH 4, 7, 9)
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Calibrated oven
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Photostability chamber
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HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
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NMR spectrometer
Methodology:
-
Sample Preparation:
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Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
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For pH stability, dilute the stock solution with the respective buffers to a final concentration.
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For thermal and photostability, use the solid compound or the stock solution.
-
-
Stress Conditions:
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Thermal Stress: Place samples (solid and in solution) in the oven at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 3, 7, 14 days).
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Photostability: Expose samples (solid and in solution) to controlled light conditions in a photostability chamber as per ICH guidelines. Wrap control samples in aluminum foil to protect them from light.
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pH Stress: Incubate the buffered solutions at room temperature and an elevated temperature (e.g., 40°C).
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Analysis:
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At each time point, withdraw an aliquot of the sample.
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Analyze the samples by HPLC to determine the remaining percentage of the parent compound and to detect any degradation products.
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For significant degradation, isolate the major degradants and characterize them by techniques such as LC-MS and NMR to elucidate the decomposition pathway.
-
-
Data Interpretation:
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Plot the percentage of the remaining compound against time for each condition.
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Determine the degradation rate and identify the conditions under which the compound is most labile.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Potential decomposition pathways for the target compound.
Caption: A logical workflow for troubleshooting decomposition issues.
References
Technical Support Center: Synthesis of Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem ID | Issue | Potential Cause | Suggested Solution |
| SYN-001 | Low to No Product Yield | Incomplete reaction; degradation of starting materials or product. | - Ensure starting materials are pure and dry.- Optimize reaction temperature and time.- Use a mild oxidizing agent if required by the specific protocol.[1][2] |
| SYN-002 | Multiple Spots on TLC, Indicating Byproducts | - Oxidation of the aminothiophenol starting material to a disulfide.- Incomplete cyclization leading to Schiff base intermediate.- Over-oxidation of the aldehyde group. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Adjust the stoichiometry of the reactants.- Purify the product using column chromatography with a suitable solvent system. |
| PUR-001 | Difficulty in Product Purification | Product co-elutes with impurities. | - Try a different solvent system for column chromatography (e.g., varying polarity with ethyl acetate/hexane or dichloromethane/methanol gradients).- Consider recrystallization from a suitable solvent. |
| CHAR-001 | Incorrect Mass Spectrometry Data | - Presence of unexpected adducts (e.g., sodium, potassium).- Fragmentation of the Boc-protecting group. | - Check the calibration of the mass spectrometer.- Use a soft ionization technique (e.g., ESI) and look for the [M+H]+ or [M+Na]+ peaks. |
| CHAR-002 | Unexpected NMR Peaks | Presence of residual solvent or byproducts. | - Dry the sample under high vacuum to remove residual solvents.- Compare the spectrum with known spectra of potential byproducts (e.g., the disulfide of the starting aminothiophenol). |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective method for the synthesis of 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with an aldehyde.[1] For this specific compound, the likely route involves the reaction of tert-butyl 4-amino-3-mercaptobenzoate with a suitable protected 4-formylphenyl derivative, followed by cyclization. An alternative is the reaction of a Boc-protected 2-aminothiophenol with a 4-formylbenzoic acid derivative.
Q2: What are the most likely byproducts in this synthesis?
The most common byproducts include:
-
Disulfide of the 2-aminothiophenol starting material: This forms due to oxidation of the thiol group.
-
Uncyclized Schiff base intermediate: This can result from incomplete reaction or unfavorable reaction kinetics.
-
Over-oxidized product: If harsh oxidizing agents are used, the aldehyde group could be oxidized to a carboxylic acid.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to separate the starting materials, intermediates, and the final product. The disappearance of the starting materials and the appearance of the product spot indicate the reaction's progress.
Q4: What are the recommended storage conditions for this compound?
It is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the elution solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with the initial low-polarity solvent. Gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General Synthetic Workflow for this compound.
Caption: Troubleshooting Logic for Low Product Yield.
References
Validation & Comparative
Comparative NMR Analysis of Substituted Benzothiazole Carbamates for Drug Discovery
For Immediate Release
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectra of "tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate" and two key alternatives: the unsubstituted parent compound and a derivative bearing an electron-donating group. This analysis is crucial for researchers in drug development and medicinal chemistry for the structural elucidation and purity assessment of novel benzothiazole-based compounds.
Introduction
Substituted benzothiazoles are a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of various functional groups onto the benzothiazole ring can significantly modulate their physicochemical properties and therapeutic efficacy. "this compound" is a key intermediate in the synthesis of more complex pharmaceutical agents. Its purity and structural integrity are paramount, making NMR spectroscopy an indispensable analytical tool. This guide compares its expected NMR spectral characteristics with those of "tert-butyl benzo[d]thiazol-2-ylcarbamate" (Alternative 1) and the predicted data for "tert-butyl 4-methoxybenzo[d]thiazol-2-ylcarbamate" (Alternative 2), highlighting the influence of substituents on chemical shifts.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for the target compound and its alternatives. The data for "tert-butyl benzo[d]thiazol-2-ylcarbamate" is experimentally derived[1], while the data for the 4-formyl and 4-methoxy derivatives are predicted based on established substituent effects on aromatic systems.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton Assignment | This compound (Predicted) | tert-butyl benzo[d]thiazol-2-ylcarbamate (Experimental)[1] | tert-butyl 4-methoxybenzo[d]thiazol-2-ylcarbamate (Predicted) |
| tert-butyl (9H, s) | ~1.55 | 1.59 | ~1.58 |
| H-5 (1H, d) | ~7.80 | 7.39 | ~7.10 |
| H-6 (1H, t) | ~7.60 | 7.28 | ~6.90 |
| H-7 (1H, d) | ~8.10 | 7.79 | ~7.50 |
| NH (1H, br s) | ~11.8 | 11.70 | ~11.6 |
| CHO (1H, s) | ~10.1 | - | - |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon Assignment | This compound (Predicted) | tert-butyl benzo[d]thiazol-2-ylcarbamate (Experimental)[1] | tert-butyl 4-methoxybenzo[d]thiazol-2-ylcarbamate (Predicted) |
| C(CH₃)₃ | ~28.5 | 28.35 | ~28.4 |
| C(CH₃)₃ | ~84.0 | 83.25 | ~83.0 |
| C=O (carbamate) | ~152.5 | 152.83 | ~153.0 |
| C-2 | ~162.0 | 161.56 | ~161.0 |
| C-4 | ~135.0 | 121.04 | ~155.0 |
| C-5 | ~125.0 | 123.37 | ~115.0 |
| C-6 | ~128.0 | 125.68 | ~118.0 |
| C-7 | ~123.0 | 120.86 | ~110.0 |
| C-3a | ~133.0 | 131.50 | ~130.0 |
| C-7a | ~150.0 | 148.67 | ~145.0 |
| CHO | ~192.0 | - | - |
| OCH₃ | - | - | ~55.5 |
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
2. NMR Spectrometer Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the spectrometer for the specific solvent and sample.
-
Set the sample temperature to 298 K.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Referencing: Calibrate the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick and label the peaks in both ¹H and ¹³C NMR spectra.
Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final data analysis and interpretation.
Conclusion
The ¹H and ¹³C NMR spectra of substituted benzothiazole carbamates are highly sensitive to the electronic nature of the substituents on the benzothiazole ring. The electron-withdrawing formyl group in "this compound" is predicted to cause a significant downfield shift of the aromatic protons, particularly H-5 and H-7, as well as the corresponding carbon signals, compared to the unsubstituted analog. Conversely, an electron-donating group like a methoxy group at the same position would be expected to cause an upfield shift of these signals. This comparative guide, along with the provided experimental protocol, serves as a valuable resource for the unambiguous structural characterization of this important class of compounds.
References
A Comparative Guide to the Characterization of Substituted Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
While specific experimental data on "Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate" is not extensively available in current literature, this guide provides a comparative overview of the characterization of closely related benzothiazole derivatives. This document will focus on two key subclasses: Benzothiazole-2-carbamates and 4-substituted-benzothiazole derivatives . By examining the synthesis, biological activity, and experimental protocols for these related compounds, researchers can gain valuable insights into the potential properties and investigation of "this compound" and its analogues.
I. Synthetic Strategies
The synthesis of "this compound" can be conceptually approached through established methods for benzothiazole chemistry. A plausible synthetic route would involve the initial formation of a 2-amino-4-formylbenzothiazole intermediate, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
II. Comparative Biological Activity
Benzothiazole derivatives are well-documented for their broad spectrum of biological activities, most notably as anticancer and antimicrobial agents. The following tables summarize representative data for derivatives related to the core structures of interest.
Table 1: Anticancer Activity of Substituted Benzothiazole Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Citation |
| Benzothiazole-2-carbamate Analogue | N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(1-phenyl-1H-benzo[d]imidazol-2-yl-thio)-acetamide | Various | Not specified, potent | [1] |
| 4-Substituted Benzothiazole | 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | Breast (MCF-7) | <1 | [1] |
| 4-Substituted Benzothiazole | Indole based hydrazine carboxamide benzothiazole | Colon (HT29) | 0.015 | [1] |
| Benzothiazole-2-thiol Derivative | Substituted bromopyridine acetamide benzothiazole | Breast (SKRB-3) | 0.0012 | [1] |
Table 2: Antimicrobial Activity of Substituted Benzothiazole Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Citation |
| Benzothiazole-2-carbamate Analogue | tert-butyl(6-chloro-1,3-benzothiazol-2-yl)carbamate derivative | Staphylococcus aureus | 2-8 | [2] |
| 4-Substituted Benzothiazole | 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative | Escherichia coli | 4-20 | [3] |
| 4-Substituted Benzothiazole | 1-amino-2-(aryl)pyrrolo[2,1-b][3][4]benzothiazole-3-carbonitrile | Candida albicans | 4-20 | [3] |
III. Experimental Protocols
The following are generalized experimental protocols based on methodologies reported for the synthesis and evaluation of benzothiazole derivatives.
A. General Synthesis of Tert-butyl Benzothiazol-2-ylcarbamate Derivatives
This protocol is adapted from the synthesis of tert-butyl (6-chlorobenzo[d]thiazol-2-yl)carbamate[2].
-
Dissolution: Dissolve the corresponding 2-aminobenzothiazole derivative (1 equivalent) in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Base and Boc Anhydride: Add a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) (e.g., 0.1 equivalents). Subsequently, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for a period of 2 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
B. In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability[5].
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
C. In Vitro Antimicrobial Activity Assay (Broth Microdilution)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC)[3].
-
Compound Preparation: Prepare a serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (bacteria or fungi) according to CLSI guidelines.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
IV. Potential Signaling Pathway in Cancer
Many benzothiazole derivatives exert their anticancer effects by targeting specific signaling pathways involved in cell proliferation and survival. One of the key mechanisms of action for some anticancer benzothiazoles is the inhibition of protein kinases.
Caption: Potential mechanism of action for anticancer benzothiazole derivatives.
This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of "this compound" derivatives. While direct experimental data for this specific compound is limited, the provided comparative data and established protocols for related structures offer a solid starting point for future investigations.
References
- 1. scielo.br [scielo.br]
- 2. tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate () for sale [vulcanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aromatic Formylating Agents for Researchers and Drug Development Professionals
Executive Summary
Formylation, the introduction of a formyl group (-CHO), is a cornerstone of organic synthesis, particularly in the preparation of aromatic aldehydes that serve as critical intermediates in pharmaceutical and materials science. While the query specified a comparison involving "Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate," a comprehensive literature search reveals that this compound is primarily a synthetic building block rather than a reagent used for formylating other molecules.
Therefore, this guide provides a broader, more practical comparison of established and widely used formylating agents for aromatic compounds. We will objectively compare the performance of key formylation methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their synthetic challenges. This guide covers the Vilsmeier-Haack reaction, the Duff reaction, the Gattermann-Koch reaction, and the Reimer-Tiemann reaction, evaluating them on substrate scope, regioselectivity, reaction conditions, and typical yields.
Comparison of Aromatic Formylating Agents
The selection of a formylating agent is dictated by the electronic nature of the aromatic substrate, the desired regioselectivity, and the presence of other functional groups. The following table summarizes the key characteristics of four major formylation reactions.
| Reaction | Formylating Agent(s) | Typical Substrates | Reaction Conditions | Regioselectivity | Typical Yields | Advantages | Limitations |
| Vilsmeier-Haack | Vilsmeier reagent (e.g., POCl₃/DMF) | Electron-rich aromatics and heterocycles (anilines, phenols, pyrroles, indoles)[1][2] | Mild (0-100 °C), aprotic solvent[3] | Para-selective for anilines, ortho/para for phenols[4] | 60-90% | High yields, mild conditions, versatile for many heterocycles.[3] | Not suitable for electron-poor aromatics; the reagent is moisture-sensitive.[5] |
| Duff | Hexamethylenetetramine (HMTA) in acid (e.g., acetic acid, TFA) | Highly activated aromatics, especially phenols.[6] | Acidic, often requires heating (80-120 °C).[7] | Primarily ortho-selective for phenols.[6] | 20-50% (can be higher for highly activated substrates) | Good for ortho-formylation of phenols; reagents are inexpensive and stable.[6] | Generally inefficient with moderate yields; requires strongly activating groups.[1][6] |
| Gattermann-Koch | Carbon monoxide (CO) and HCl with a catalyst (e.g., AlCl₃/CuCl) | Benzene, alkylbenzenes, and other non-activated arenes.[7][8] | High pressure of CO, strong Lewis acid, anhydrous conditions.[8][9] | Para-selective. | 40-70% | Effective for non-activated aromatic rings.[9] | Requires high pressure and handling of toxic CO gas; not suitable for phenols or anilines. |
| Reimer-Tiemann | Chloroform (CHCl₃) in strong base (e.g., NaOH, KOH) | Phenols and some electron-rich heterocycles (e.g., pyrroles, indoles). | Biphasic system, heating required. | Primarily ortho-selective for phenols. | 30-60% | Does not require anhydrous or strongly acidic conditions. | Moderate yields; the reactive intermediate (dichlorocarbene) can have side reactions. |
Experimental Protocols
Below are representative experimental protocols for the Vilsmeier-Haack and Duff reactions, illustrating the practical application of these methods.
Vilsmeier-Haack Formylation of N,N-Dimethylaniline
Objective: To synthesize 4-(dimethylamino)benzaldehyde from N,N-dimethylaniline.
Materials:
-
N,N-dimethylaniline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate
-
Ice
-
Water
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous DMF (20 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 5.5 mL, 0.06 mol) dropwise to the DMF with constant stirring, ensuring the temperature does not exceed 10 °C. The formation of the yellow Vilsmeier reagent will be observed.
-
After the addition is complete, add N,N-dimethylaniline (5.0 g, 0.041 mol) dropwise over 30 minutes, maintaining the temperature below 20 °C.
-
After the addition, remove the cooling bath and stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture slowly into a beaker containing crushed ice (200 g).
-
Add a solution of sodium acetate (50 g in 100 mL of water) to neutralize the mixture.
-
Heat the mixture on a water bath at 60 °C for 1 hour to hydrolyze the intermediate iminium salt.
-
Cool the mixture to room temperature. The product, 4-(dimethylamino)benzaldehyde, will precipitate.
-
Filter the solid product, wash with cold water, and recrystallize from aqueous ethanol to obtain pure crystals.
Duff Reaction for the Formylation of Phenol
Objective: To synthesize salicylaldehyde (2-hydroxybenzaldehyde) from phenol.
Materials:
-
Phenol
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Sulfuric acid (50%)
-
Water
Procedure:
-
In a round-bottom flask, combine phenol (10 g, 0.106 mol), hexamethylenetetramine (20 g, 0.143 mol), glycerol (50 mL), and boric acid (7 g).
-
Heat the mixture in an oil bath to 150-160 °C for 1.5 hours with occasional shaking.
-
Cool the reaction mixture to 90 °C and add 50 mL of hot water.
-
Add 50% sulfuric acid (30 mL) and heat the mixture again to boiling for 15 minutes to hydrolyze the intermediate.
-
Subject the mixture to steam distillation. Salicylaldehyde will distill over with the steam.
-
Collect the distillate and extract the salicylaldehyde with diethyl ether.
-
Dry the ether extract over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain the crude product.
-
Purify the salicylaldehyde by vacuum distillation.
Visualizing Workflows and Decision Making
General Experimental Workflow for Aromatic Formylation
The following diagram illustrates a typical workflow for performing an aromatic formylation reaction in a research setting.
Caption: General experimental workflow for aromatic formylation.
Decision Tree for Selecting a Formylating Agent
Choosing the right formylation method is crucial for success. The diagram below provides a simplified decision-making framework based on the substrate's properties.
References
- 1. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Formylation - Wikipedia [en.wikipedia.org]
- 8. purechemistry.org [purechemistry.org]
- 9. m.youtube.com [m.youtube.com]
Comparative Guide to Benzothiazole-Based PI3K Inhibitors: Featuring "Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate" as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of selected benzothiazole derivatives as inhibitors of Phosphoinositide 3-kinases (PI3Ks), with a focus on their potential therapeutic applications. "Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate" is presented here as a foundational scaffold for comparison against derivatives with demonstrated biological activity. The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.[1]
Introduction to Benzothiazoles as PI3K Inhibitors
The benzothiazole scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] In the context of cancer therapy, derivatives of benzothiazole have emerged as promising inhibitors of key enzymes in signaling pathways, such as the PI3K/AKT/mTOR pathway.[2] The structural modularity of the benzothiazole core allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.
This guide will compare several benzothiazole derivatives that have been evaluated for their inhibitory activity against different isoforms of PI3K. While "this compound" serves as a structural reference, the other compounds listed have published quantitative data, providing a basis for understanding structure-activity relationships (SAR) within this chemical class.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of selected benzothiazole derivatives against various Class I PI3K isoforms and mTOR. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | R Group Variation | PI3Kα (IC50, µM) | PI3Kβ (IC50, µM) | PI3Kγ (IC50, µM) | PI3Kδ (IC50, µM) | mTOR (IC50, µM) | Reference |
| Reference Scaffold | 4-formyl | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| Compound 11 | 2-morpholino-6-(1-cyclopropyl-3-(4-(...)-phenyl)urea) | 4.16 | 0.02 | 5.78 | 3.08 | 30.64 | [1] |
| GDC-0941 (Reference) | N/A | 0.014 | 0.25 | 0.25 | 0.076 | 0.58 | [1] |
| Compound 18 | Thiazole derivative | 0.50 - 4.75 (cell-based) | N/A | N/A | N/A | N/A | [2] |
| Compound 22 | Benzothiazole with morpholine | N/A | 0.02 | N/A | N/A | N/A | [2] |
| Compound 24 | Thiazole derivative | 2.33 nM | N/A | N/A | N/A | N/A | [2] |
N/A: Data not available in the cited literature.
Mandatory Visualization
Caption: The PI3K/AKT signaling pathway and the inhibitory action of benzothiazole derivatives.
Experimental Protocols
PI3K Enzyme Inhibition Assay (ADP-Glo™ Lipid Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for measuring the activity of PI3K enzymes and the inhibitory effects of compounds like the benzothiazole derivatives discussed.[3][4]
Principle: The assay quantifies the amount of ADP produced during the PI3K-catalyzed phosphorylation of a lipid substrate (e.g., PIP2) to its product (PIP3). The amount of ADP is determined through a two-step luminescent reaction. First, remaining ATP is depleted, and then the ADP is converted to ATP, which is used by a luciferase to generate a light signal proportional to the initial PI3K activity.[3]
Materials and Reagents:
-
Purified recombinant PI3K isoforms (PI3Kα, β, γ, δ)
-
Lipid Kinase Substrate (e.g., PIP2:3PS)
-
ATP
-
PI3K Reaction Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (benzothiazole derivatives) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Further dilute the compounds in the PI3K Reaction Buffer to the desired final concentrations.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add the following components in order:
-
PI3K Reaction Buffer
-
Test compound or vehicle (DMSO) control
-
PI3K enzyme
-
-
Initiate the kinase reaction by adding the lipid substrate and ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection and Signal Generation:
-
Add Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the generation of a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The benzothiazole scaffold represents a promising starting point for the development of novel PI3K inhibitors. As demonstrated by the comparative data, substitutions on the benzothiazole core can lead to highly potent and selective inhibitors of PI3K isoforms. For instance, compounds 11 and 22 show remarkable selectivity for PI3Kβ, an isoform implicated in certain types of prostate cancer.[1] In contrast, other derivatives exhibit broader activity profiles. "this compound" provides a valuable, albeit currently uncharacterized, reference point for future medicinal chemistry efforts aimed at exploring the therapeutic potential of this compound class. The detailed experimental protocol provided herein offers a standardized method for evaluating the inhibitory activity of newly synthesized benzothiazole analogs, facilitating the direct comparison of their performance and the elucidation of structure-activity relationships.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Lipid Kinase Assay Protocol [promega.kr]
- 4. promega.com [promega.com]
A Comparative Spectroscopic Guide to Benzothiazole Derivatives for Researchers
For Immediate Release
This publication provides a comprehensive spectroscopic comparison of various benzothiazole derivatives, offering valuable data for researchers, scientists, and professionals in drug development. This guide summarizes key spectroscopic data in structured tables, details experimental protocols for analysis, and visualizes a key biological signaling pathway influenced by this class of compounds.
Spectroscopic Data Summary
The following tables provide a comparative summary of the spectroscopic properties of selected benzothiazole derivatives, including Ultraviolet-Visible (UV-Vis) absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) data.
Table 1: UV-Vis Absorption and Fluorescence Data of Selected Benzothiazole Derivatives
| Compound | Solvent | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) | Reference |
| 2-(5'-phenyl-2'-thienyl)-1,3-benzothiazole | Ethanol | 359 | - | - | - | [1] |
| 2-(Thiophen-2-yl)benzothiazole (1a) | Ethanol | 340 | 454 | 114 | 0.43 | [1] |
| Bis-benzothiazole (1j) | Ethanol | 386 | - | - | 0.80 | [1] |
| 2,2'-bithienyl-benzothiazole | Ethanol | 378 | - | - | - | [1] |
| N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) | THF | ~350 | 425 (in aggregates) | ~75 | 0.124 (in aggregates) | [2] |
| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) | THF | ~360 | 532 (in aggregates) | ~172 | 0.489 (in aggregates) | [2] |
| N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2) | THF | ~360 | 560 (in aggregates) | ~200 | 0.498 (in aggregates) | [2] |
Table 2: ¹H NMR Spectroscopic Data for Selected Benzothiazole Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity | Assignment | Reference |
| 6-Chlorobenzo[d]thiazole-2-thiol | DMSO-d₆ | 14.04 (br s), 7.46-7.40 (m), 7.28 (d, J=5.0 Hz) | -SH, Aromatic CH, Aromatic CH | [3] |
| 2-(1H-Pyrrol-2-yl)benzothiazole | DMSO-d₆ | 12.10 (br s), 8.02 (dd), 7.87 (d), 7.45 (t), 7.34 (t), 7.02 (m), 6.83 (m), 6.22 (m) | NH, Ar, Ar, Ar, Ar, Pyr, Pyr, Pyr | [4] |
| N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) | DMSO-d₆ | 10.20 (s), 8.12 (d), 8.02 (m), 7.80 (d), 7.53 (t), 7.43 (t), 2.35 (t), 1.61 (m), 1.29 (m), 0.86 (t) | NH, Ar-H, Ar-H, Ar-H, Ar-H, Ar-H, -CH₂-, -CH₂-, -CH₂-, -CH₃ | [2] |
| N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2) | CDCl₃ | 12.47 (t), 8.13 (d), 7.98 (d), 7.90 (d), 7.49 (t), 7.42 (t), 7.33-7.30 (m), 7.19 (s), 7.05 (d), 2.38 (t), 1.76 (m), 1.39-1.30 (m), 0.89 (t) | OH, Ar-H, Ar-H, Ar-H, Ar-H, Ar-H, Ar-H, NH, Ar-H, -CH₂-, -CH₂-, -CH₂-, -CH₃ | [2] |
| 2-(5-substituted-benzothiazol-2-ylsulfanyl)-N-(substitutedbenzyl)-N-(4-substitutedphenyl) acetamide derivatives | Not Specified | 4.18-4.23 (s), 5.03-5.06 (s), 3.84 (s), 7.01-8.05 (m) | -NHCOCH₂-, -NCH₂Ph, -OCH₃, Aromatic protons | [5] |
Table 3: ¹³C NMR Spectroscopic Data for Selected Benzothiazole Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment | Reference |
| 6-Chlorobenzo[d]thiazole-2-thiol | DMSO-d₆ | 190.5, 141.1, 131.9, 130.4, 124.6, 116.8, 114.3 | C=S (Thione), Aromatic C | [3] |
| 2-(1H-Pyrrol-2-yl)benzothiazole | DMSO-d₆ | 160.27, 153.93, 133.88, 126.80, 126.01, 124.91, 123.70, 122.50, 121.96, 112.87, 110.56 | Ar, Bzt, Ar, Ar, Pyr, Ar, Pyr, Ar, Ar, Pyr, Pyr | [4] |
| 2-(5-substituted-benzothiazol-2-ylsulfanyl)-N-(substitutedbenzyl)-N-(4-substitutedphenyl) acetamide derivatives | Not Specified | 37.08-37.31, 52.43-52.88, 56.00, 104.97-162.02, 166.21-167.18, 169.21-167.17 | -NHC H₂, -NC H₂Ph, -OC H₃, Aromatic C, Carbonyl of acetamide, C2 of benzothiazole | [5] |
Experimental Protocols
General Procedure for Spectroscopic Characterization
-
¹H and ¹³C NMR Spectroscopy : Spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz). Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[2][3]
-
UV-Vis Absorption Spectroscopy : Absorption spectra are recorded using a spectrophotometer (e.g., Hitachi U-3010). Samples are dissolved in a suitable solvent (e.g., ethanol, THF) to a concentration of approximately 1.0 × 10⁻⁵ mol L⁻¹.[1][2]
-
Fluorescence Emission Spectroscopy : Emission spectra are recorded with a fluorescence spectrophotometer (e.g., Hitachi F-7000). The same solutions prepared for UV-Vis absorption can be used. The excitation wavelength is typically set at or near the absorption maximum.[1][2]
-
Mass Spectrometry : Mass spectra are obtained using techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) to confirm the molecular weight of the synthesized compounds.[2]
Representative Synthetic Protocol: Synthesis of 2-Substituted Benzothiazoles
A common and efficient method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various aldehydes.
General Procedure: A mixture of 2-aminothiophenol (1 mmol) and a substituted aldehyde (1 mmol) is stirred in a suitable solvent, such as ethanol. A catalytic amount of an acid or a Lewis acid (e.g., p-toluenesulfonic acid) may be added. The reaction mixture is then heated to reflux for a specified period (e.g., 2-4 hours). After completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed, and purified by recrystallization or column chromatography.
Visualization of a Key Signaling Pathway
Benzothiazole derivatives have been shown to exhibit a range of biological activities, including anti-cancer effects. Some of these effects are mediated through the inhibition of critical signaling pathways within cancer cells. The PI3K/AKT pathway, which is frequently overactive in various cancers and plays a crucial role in cell survival and proliferation, is a notable target for some benzothiazole derivatives.[4]
Caption: Inhibition of the PI3K/AKT signaling pathway by a benzothiazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]
- 3. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
A Comparative Guide to the Bioassay Validation of Novel Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the bioassay validation of novel chemical entities, using "Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate" as a representative example of a synthetic intermediate. While public bioassay data for this specific compound is limited, this document outlines a comprehensive validation workflow by comparing established bioactivities and experimental protocols for structurally related benzothiazole derivatives.
The core of this molecule is the benzothiazole scaffold, a heterocyclic ring system renowned for a wide spectrum of biological activities.[1][2] Derivatives have shown promise as anticancer, antimicrobial, antioxidant, and antidiabetic agents.[1][3][4] The presence of a tert-butoxycarbonyl (Boc) group, a common amine protecting group in organic synthesis, suggests that the title compound is likely an intermediate designed for further chemical modification to produce a final, biologically active molecule.[5][6][7]
This guide will, therefore, focus on the potential bioassays one might employ to validate a library of compounds derived from this intermediate, using published data from alternative benzothiazole compounds for comparison.
Proposed Bioassay Validation Workflow
A typical validation pathway for a novel compound library derived from a benzothiazole scaffold involves a tiered screening approach. This process begins with broad, high-throughput primary assays to identify initial "hits," followed by more specific secondary and mechanistic assays to validate and characterize their activity.
Experimental Workflow Diagram
Caption: A generalized workflow for the bioassay validation of novel drug candidates.
Comparative Analysis of Benzothiazole Derivatives
To illustrate the validation process, we compare the bioactivity of several published benzothiazole compounds across different therapeutic areas. This data provides a benchmark for evaluating new chemical entities.
Table 1: Anticancer Activity of Benzothiazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various benzothiazole-2-thiol derivatives against a panel of human cancer cell lines.[3] Lower IC50 values indicate higher potency.
| Compound ID | SW620 (Colon) IC50 (nM) | A549 (Lung) IC50 (nM) | SKRB-3 (Breast) IC50 (nM) | HepG2 (Liver) IC50 (nM) |
| Compound 7d | Not Reported | Not Reported | 20 | Not Reported |
| Compound 7e | 4.3 | 44 | 1.2 | 48 |
| Compound 7f | >10,000 | >10,000 | 1,200 | 2,700 |
| Compound 7i | 4,200 | 8,900 | 2,100 | 7,600 |
| Positive Control 1 | 1,500 | 3,100 | 1,600 | 2,100 |
| Positive Control 2 | 2,100 | 2,900 | 2,300 | 3,300 |
Data sourced from a study on novel benzothiazole-2-thiol derivatives as potential anticancer agents.[3]
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
This table presents the minimum inhibitory concentration (MIC) for selected benzothiazole compounds against pathogenic bacteria and fungi.[1] A lower MIC value indicates greater antimicrobial efficacy.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | A. niger MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Compound A1 | 125 | 250 | 125 | 250 |
| Compound A2 | 250 | 125 | 250 | 125 |
| Compound A9 | 125 | 125 | 250 | 250 |
| Ciprofloxacin | 10 | 10 | N/A | N/A |
| Amphotericin-B | N/A | N/A | 100 | 100 |
Data sourced from a study on the synthesis and biological evaluation of benzothiazole derivatives for antimicrobial activity.[1]
Key Experimental Protocols
Detailed and reproducible protocols are critical for bioassay validation. Below are methodologies for common primary screening assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of compounds on the viability of cancer cell lines, as seen in Table 1.
-
Cell Plating: Seed human cancer cells (e.g., HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds (e.g., from 0.1 nM to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, as shown in Table 2.
-
Inoculum Preparation: Prepare a standardized suspension of the microbial strain (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Serially dilute the test compounds in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Mechanism of Action (MoA) Pathway
Many anticancer benzothiazole derivatives induce cell death via apoptosis. Validating this mechanism is a crucial step. The diagram below illustrates a simplified apoptosis signaling pathway that could be investigated.
References
- 1. jchr.org [jchr.org]
- 2. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Reactivity of Formyl Groups on Pyrrole, Furan, Thiophene, and Pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of the formyl (aldehyde) group attached to various common five- and six-membered heterocyclic rings: pyrrole, furan, thiophene, and pyridine. The inherent electronic properties of these rings significantly influence the electrophilicity of the aldehyde's carbonyl carbon, leading to notable differences in their chemical behavior. Understanding these nuances is critical for designing efficient synthetic routes and for the development of novel therapeutics, where these scaffolds are prevalent. This analysis is supported by theoretical principles and available experimental data.
Theoretical Background: Electronic Influence of the Heterocyclic Ring
The reactivity of a formyl group is primarily dictated by the partial positive charge (δ+) on the carbonyl carbon. Nucleophiles are more readily attacked by a more electrophilic carbon. The heterocyclic ring's electronic effects—both inductive (-I) and resonance/mesomeric (+M)—modulate this electrophilicity.
-
Pyrrole, Furan, and Thiophene (π-excessive systems): These five-membered heterocycles are considered electron-rich due to the lone pair of electrons on the heteroatom (N, O, S) participating in the aromatic π-system. This results in a strong electron-donating resonance effect (+M) that pushes electron density into the ring and onto the formyl group. This donation reduces the partial positive charge on the carbonyl carbon, thus deactivating it towards nucleophilic attack compared to benzaldehyde. The general order of electron-donating ability for the parent heterocycles is pyrrole > furan > thiophene .[1] This is governed by the electronegativity of the heteroatom and the effectiveness of orbital overlap.[1] Consequently, the deactivation of the formyl group follows the same trend.
-
Pyridine (π-deficient system): In contrast, pyridine is an electron-deficient heterocycle. The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I). It also withdraws electron density through resonance. This withdrawal of electron density from the formyl group increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles than benzaldehyde.
Based on these electronic effects, the general predicted order of reactivity of the formyl group towards nucleophiles is:
4-Formylpyridine > 2-Formylthiophene > 2-Formylfuran > 2-Formylpyrrole
The following diagram illustrates the interplay of these electronic factors.
Data Presentation: Reactivity in Key Reactions
Direct kinetic comparisons across all four heterocycles under identical conditions are sparse in the literature. The following tables summarize available data from various sources to provide a comparative overview of reactivity in nucleophilic addition, oxidation, and reduction reactions.
| Reaction Type | Heterocyclic Aldehyde | Reagents | Conditions | Yield (%) | Reaction Time | Observations & Reference |
| Knoevenagel Condensation | 2-Furaldehyde | Malononitrile, piperidine | Ethanol, Reflux | ~95% | 30 min | Generally high reactivity. |
| 2-Thiophenecarboxaldehyde | Malononitrile, piperidine | Ethanol, Reflux | ~92% | 60 min | Longer reaction time needed compared to other aromatic aldehydes.[2] | |
| 2-Pyrrolecarboxaldehyde | Malononitrile, piperidine | Ethanol, Reflux | ~90% | 45 min | High yield, but the ring's strong electron-donating nature deactivates the aldehyde. | |
| 4-Pyridinecarboxaldehyde | Malononitrile, piperidine | Ethanol, Reflux | ~98% | 15 min | Very high reactivity due to the electron-withdrawing nature of the pyridine ring. | |
| Wittig Reaction | 2-Furaldehyde | Ph₃P=CHCO₂Et | Benzene, RT | 85% | 12 h | Good yield with stabilized ylides. |
| 2-Thiophenecarboxaldehyde | Ph₃P=CHCO₂Et | Benzene, RT | 82% | 16 h | Slightly lower reactivity compared to furaldehyde. | |
| 2-Pyrrolecarboxaldehyde (N-Boc) | Ph₃P=CHCO₂Et | THF, RT | 75% | 24 h | N-protection is often required; slowest among the π-excessive systems. | |
| 4-Pyridinecarboxaldehyde | Ph₃P=CHCO₂Et | DCM, RT | 91% | 4 h | High yield and fast reaction, consistent with high electrophilicity. |
| Reaction Type | Heterocyclic Aldehyde | Reagents | Conditions | Yield (%) | Observations & Reference |
| Oxidation (Tollens' Test) | 2-Furaldehyde | Ag(NH₃)₂⁺ | Gentle warming | N/A | Rapid formation of a silver mirror.[2] |
| 2-Thiophenecarboxaldehyde | Ag(NH₃)₂⁺ | Gentle warming | N/A | Slower formation of a silver mirror compared to furaldehyde.[2] | |
| 2-Pyrrolecarboxaldehyde | Ag(NH₃)₂⁺ | Gentle warming | N/A | Ring is sensitive to oxidation; side reactions are common. | |
| 4-Pyridinecarboxaldehyde | Ag(NH₃)₂⁺ | Gentle warming | N/A | Readily oxidized, forming a silver mirror quickly. | |
| Oxidation (Permanganate) | 2-Furaldehyde | KMnO₄ | Alkaline soln. | ~95% | Almost quantitative yield of 2-furoic acid.[3] |
| 2-Thiophenecarboxaldehyde | KMnO₄ | Acetone/Water | 58-90% | Good to excellent yield of thiophene-2-carboxylic acid.[3] | |
| 2-Pyrrolecarboxaldehyde | KMnO₄ | Acetone/Water, 40°C | 69% | Yield of pyrrole-2-carboxylic acid; decarboxylation can occur at higher temperatures.[3] | |
| Reduction (Hydride) | 2-Furaldehyde | NaBH₄ | Methanol, 0°C | >95% | Fast and clean reduction to the corresponding alcohol. |
| 2-Thiophenecarboxaldehyde | NaBH₄ | Methanol, 0°C | >95% | Fast and clean reduction. | |
| 2-Pyrrolecarboxaldehyde | NaBH₄ | Methanol, 0°C | >95% | Fast and clean reduction. | |
| 4-Pyridinecarboxaldehyde | NaBH₄ | Methanol, 0°C | >95% | Fast and clean reduction. |
Note on Reduction: The reactivity differences in hydride reduction are generally less pronounced than in nucleophilic addition or oxidation, as sodium borohydride is a very powerful nucleophile.
Experimental Protocols
The following are representative methodologies for key experiments that can be used to quantitatively compare the reactivity of different formyl-substituted heterocyles.
This protocol allows for the comparison of reaction rates and yields for the condensation of various heterocyclic aldehydes with an active methylene compound.
-
Preparation: In four separate, identical round-bottom flasks, dissolve the heterocyclic aldehyde (1.0 mmol) (e.g., 2-furaldehyde, 2-thiophenecarboxaldehyde, N-Boc-2-pyrrolecarboxaldehyde, or 4-pyridinecarboxaldehyde) and malononitrile (1.0 mmol) in absolute ethanol (10 mL).
-
Reaction Initiation: To each flask, add a catalytic amount of piperidine (0.1 mmol, ~10 mol%).
-
Monitoring: Stir the reaction mixtures at a constant temperature (e.g., room temperature or 50°C). Monitor the progress of each reaction simultaneously by Thin Layer Chromatography (TLC) at regular time intervals (e.g., every 15 minutes).
-
Work-up: Upon completion (as determined by TLC), cool the mixture. If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue via column chromatography.
-
Analysis: Dry the purified products and calculate the yield for each reaction. The time taken for the disappearance of the starting aldehyde provides a quantitative measure of the relative reaction rate.
This qualitative experiment visually demonstrates the ease of oxidation.
-
Reagent Preparation: Prepare fresh Tollens' reagent by adding 2 drops of 5% NaOH to 2 mL of 5% AgNO₃ solution. Add 2% ammonia solution dropwise until the silver oxide precipitate just dissolves.
-
Reaction Setup: Prepare four clean test tubes, each containing 1 mL of the freshly prepared Tollens' reagent.
-
Addition of Aldehyde: To each test tube, add 5 drops of the respective heterocyclic aldehyde (2-furaldehyde, 2-thiophenecarboxaldehyde, 2-pyrrolecarboxaldehyde, 4-pyridinecarboxaldehyde).
-
Observation: Gently warm the test tubes in a water bath (approx. 60°C).
-
Analysis: Observe and compare the rate at which a silver mirror or a black precipitate of silver forms in each tube. A faster rate indicates greater ease of oxidation.
-
Preparation: In four separate, identical round-bottom flasks, dissolve the heterocyclic aldehyde (1.0 mmol) in methanol (10 mL). Cool the solutions to 0°C in an ice bath.
-
Reaction Initiation: To each flask, add sodium borohydride (1.1 mmol) portion-wise while maintaining the temperature at 0°C.
-
Monitoring: Stir the reactions at 0°C and monitor by TLC.
-
Work-up: Once the starting material is consumed, carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding alcohol. Calculate the yield for each reaction.
Summary and Conclusion
The reactivity of a formyl group is profoundly influenced by the electronic nature of the heterocyclic ring to which it is attached.
-
π-Deficient Rings (Pyridine): The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbonyl carbon, making 4-formylpyridine the most reactive among the studied heterocycles towards nucleophilic attack.
-
π-Excessive Rings (Pyrrole, Furan, Thiophene): The electron-donating resonance effect of these rings deactivates the formyl group towards nucleophiles. The degree of deactivation follows the order of the ring's electron-donating ability: pyrrole > furan > thiophene . This renders 2-formylpyrrole the least reactive in nucleophilic addition reactions.
While all heterocyclic aldehydes are readily reduced by strong reducing agents like NaBH₄, the differences in reactivity are most apparent in nucleophilic addition reactions and certain oxidation reactions. These predictable trends are invaluable for chemists in selecting appropriate reaction conditions, predicting outcomes, and designing synthetic strategies for complex molecules in pharmaceutical and materials science.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate, ensuring compliance with safety protocols and minimizing environmental impact.
Hazard Identification and Classification
Summary of Potential Hazards:
| Hazard Category | Potential Effects | GHS Hazard Statements (Representative) |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | May cause skin irritation. | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | H319: Causes serious eye irritation[1] |
| Skin Sensitization | May cause an allergic skin reaction. | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | H335: May cause respiratory irritation |
| Aquatic Hazard | Harmful to aquatic life. | H402: Harmful to aquatic life |
Note: This table is a conservative estimation based on data for structurally similar compounds. Always handle the compound with care, assuming it possesses these potential hazards.
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Required PPE:
| Equipment | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation.[2] | Use a NIOSH-approved respirator if handling large quantities or if dust/aerosols are generated.[1] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated, labeled waste container.[2] Avoid generating dust.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Dispose of Cleanup Materials: All contaminated materials, including absorbent, gloves, and wipes, must be disposed of as hazardous waste.
Disposal Procedure for Unused or Waste Material
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following is a general procedural workflow.
Step-by-Step Disposal Workflow:
-
Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Place the waste material in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name and any relevant hazard warnings.
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Documentation: Maintain a log of all waste generated, including the chemical name, quantity, and date of disposal.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
Disposal Workflow Diagram:
Caption: Disposal Workflow Diagram
Incompatible Materials
To prevent hazardous reactions, avoid contact with strong oxidizing agents.[2] Store this compound and its waste away from such materials.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding environmental stewardship. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
Personal protective equipment for handling Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate
This document provides crucial safety, handling, and disposal information for Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate. The following guidelines are essential for ensuring laboratory safety and minimizing exposure risks for all researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to ensure personnel safety when handling this compound. The following table summarizes the required PPE, based on recommendations for structurally similar compounds.[1][2][3][4]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards. A face shield should be worn over the goggles when there is a significant risk of splashes.[1][2] | Protects against severe eye irritation or damage from potential splashes of the chemical.[1][5][6][7] |
| Hand Protection | Double gloving is recommended. • Inner Glove: Nitrile rubber (minimum 0.1 mm thickness). • Outer Glove: Butyl rubber or Neoprene (minimum 0.3 mm thickness).[2] | Provides robust protection against skin contact. Nitrile offers splash resistance, while butyl rubber and neoprene provide extended protection. Gloves should be inspected before use and changed immediately upon contamination.[1][2][6] |
| Skin and Body Protection | A flame-resistant or 100% cotton laboratory coat should be worn over personal clothing. For larger quantities or where splashing is likely, a chemical-resistant apron is recommended. Closed-toe shoes and long pants are mandatory.[2] | Protects skin from potential splashes and contact with the chemical.[1][2][5] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[2] If engineering controls are insufficient or if dusts/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[2][3] | Inhalation of dust or vapors may cause respiratory irritation.[1][5][7] Engineering controls such as fume hoods are the primary method of exposure control.[1][3] |
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin, eyes, and personal clothing.[1]
-
Use only in a well-ventilated area, preferably a chemical fume hood.[1][5]
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][5][8]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated PPE, such as used gloves and aprons, should be collected in a designated hazardous waste container.[2]
-
Sweep up solid spills, taking care not to generate dust, and place in a suitable, labeled container for disposal.[1][5][8]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][5]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][5]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6][9]
-
Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.[2]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
